8-Fluoro-5-nitroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-5-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKLIWGJJOFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-46-4 | |
| Record name | 8-fluoro-5-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pharmacological & Synthetic Landscape of 5-Nitroisoquinoline Derivatives
Executive Summary & Chemical Rationale
The 5-nitroisoquinoline scaffold represents a "privileged structure" in medicinal chemistry, distinct from its quinoline isomer due to the specific electronic distribution of the isoquinoline ring system. While the nitro group at the 5-position is often viewed merely as a precursor for amino-derivatives, recent research has validated its role as a pharmacophore in its own right, particularly in hypoxia-selective cytotoxicity and oxidative nucleophilic hydrogen substitution (SNH) methodologies.[1]
This guide moves beyond standard textbook definitions to explore the 5-nitroisoquinoline moiety as a prodrug scaffold for bioreductive alkylating agents and a substrate for "green" direct functionalization.[1]
Key Pharmacological Drivers[1]
-
Bioreductive Activation: The electron-withdrawing nitro group renders the ring susceptible to enzymatic reduction (via nitroreductases) in hypoxic tumor microenvironments, generating toxic hydroxylamine and amine intermediates.
-
Planar Intercalation: The isoquinoline core facilitates DNA intercalation, while the 5-nitro substitution alters the dipole moment, influencing binding affinity and minor groove interactions.
-
SNH Reactivity: Unlike many heterocycles requiring pre-functionalization (e.g., halogenation), 5-nitroisoquinoline undergoes direct C-H functionalization, allowing rapid library generation.[1]
Synthetic Architecture: From Scaffold to Library
The synthesis of 5-nitroisoquinoline derivatives has evolved from harsh electrophilic substitutions to elegant, atom-economic SNH reactions.[1]
Core Synthesis (Classical)
The foundational entry point involves the nitration of isoquinoline.
-
Reagents: KNO₃ / H₂SO₄.[2]
-
Conditions: Temperature control is critical (0°C to rt) to favor the 5-position over the 8-position.
-
Yield: Typically 85-90% of the 5-nitro isomer.[1]
Modern Functionalization: The SNH Pathway
A breakthrough in derivative synthesis is the Oxidative Nucleophilic Hydrogen Substitution (SNH) . This method allows for the direct amidation of the ring without a leaving group, adhering to PASE (Pot, Atom, and Step Economic) principles.[3]
Mechanism of SNH Amidation
The reaction proceeds via the formation of a
Figure 1: The SNH reaction pathway allows direct functionalization of 5-nitroisoquinoline, bypassing halogenated intermediates.[1]
Biological Mechanisms of Action[5][6][7]
Hypoxia-Selective Cytotoxicity
The 5-nitro group acts as a "trigger" in hypoxic environments (solid tumors).[1]
-
Normoxia: Oxygen competes for electrons, reversing the reduction of the nitro group (futile cycling), preventing toxicity in healthy tissue.[4]
-
Hypoxia: In the absence of oxygen, nitroreductases (e.g., P450 reductase) fully reduce the nitro group to a nitroso, then hydroxylamine, and finally an amine.
-
Effect: The hydroxylamine intermediate is highly reactive, causing DNA strand breaks and cross-linking.
Antimalarial & Mutagenic Profile
Research indicates that 5-nitroisoquinoline derivatives possess significant antimalarial activity but carry a risk of mutagenicity.[1]
-
Target: Plasmodium falciparum.
-
Toxicity: Mutagenicity (Ames test positive) is often linked to the same nitro-reduction pathway that confers cytotoxicity.[1] Structural modification (e.g., steric hindrance around the nitro group) is required to decouple these effects.
Experimental Protocols
Protocol A: Synthesis of 5-Nitroisoquinoline (Standard)
Note: This reaction is exothermic.[1] Perform in a fume hood.
-
Dissolution: Dissolve Isoquinoline (12.9 g, 0.1 mol) in concentrated H₂SO₄ (50 mL) at 0°C.
-
Nitration: Add KNO₃ (10.1 g, 0.1 mol) portion-wise over 30 minutes, maintaining temperature below 5°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Pour onto crushed ice (300 g). Neutralize with NH₄OH until pH ~9.
-
Purification: Filter the yellow precipitate. Recrystallize from ethanol.
-
Validation: Melting point 110-111°C.[1]
-
Protocol B: SNH Amidation (Green Chemistry)
Based on recent literature (Molecules, 2022).[1]
-
Activation: Suspend NaH (60% in oil, 2 equiv.) in anhydrous DMSO (4 mL) under Argon.
-
Nucleophile Formation: Add the amide/urea (1 equiv.) and stir for 10 min to generate the anion.
-
Addition: Add 5-nitroisoquinoline (1 equiv.) to the mixture. The solution will turn deep purple/red (formation of
-adduct).[1] -
Oxidation: Stir in open air (or bubble O₂) for 2 hours at room temperature.
-
Isolation: Quench with water/ice. Extract with EtOAc. Purify via column chromatography.[5]
Protocol C: In Vitro Cytotoxicity (MTT Assay)
Self-validating step: Use 5-Fluorouracil (5-FU) as a positive control.[1]
-
Seeding: Plate HeLa or MCF-7 cells (5 × 10³ cells/well) in 96-well plates.
-
Treatment: Add 5-nitroisoquinoline derivatives (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.5%).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀.
Data Summary: Structure-Activity Relationships (SAR)
The following table synthesizes general trends observed in 5-nitroisoquinoline derivatives regarding biological potency.
| Substituent (R) | Position | Effect on Potency (Anticancer) | Solubility | Mechanism Note |
| -H (Parent) | 5-NO₂ | Moderate | Low | Baseline hypoxia selectivity.[1] |
| -NH₂ (Amine) | 5-NH₂ | Low (Direct) | Moderate | Requires oxidation or derivatization (Schiff base).[1] |
| -CONH-R | 6 or 8 | High | High | SNH products; improved lipophilicity and binding.[1] |
| -Cl / -Br | 1 or 8 | Moderate | Low | Useful for further coupling; moderate cytotoxicity.[1] |
| Pyrrolo-fused | 2,3-fused | Very High | Moderate | Intercalates DNA effectively; distinct from nitro-mechanism.[1] |
Pathway Visualization: Bioreductive Activation
The following diagram illustrates the critical "Hypoxia Switch" mechanism that makes 5-nitroisoquinoline derivatives valuable in oncology.
Figure 2: The futile cycle in normoxia prevents toxicity, while hypoxia drives the cascade toward DNA-damaging species.[1]
References
-
Borovlev, I. V., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.[1][5][6] Molecules, 27(22), 7862.[1][5] [Link][1][5]
-
Orsière, T., et al. (2003). Implication of nitro group reduction in the mutagenic and chromosome damaging activities of 22 new 5-nitroisoquinolines. Food and Chemical Toxicology, 41(2), 275-290.[1] [Link]
-
Vlachou, M., et al. (2002). An expeditious synthesis of cytotoxic pyrroloisoquinoline derivatives.[7] Structure-activity comparative studies. European Journal of Pharmaceutical Sciences, 17(3), 139-143.[1] [Link]
-
PubChem. 5-Nitroisoquinoline Compound Summary. National Library of Medicine. [Link][1]
Sources
- 1. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]
- 2. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. openmedscience.com [openmedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-ニトロイソキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
Solubility Profile and Solvent Selection Strategy for 8-Fluoro-5-nitroisoquinoline
The following technical guide is structured as a high-level application note for drug development professionals. It addresses the solubility profile of 8-Fluoro-5-nitroisoquinoline , a specialized intermediate, by synthesizing analog data, computational predictions, and standard industrial protocols.
Executive Summary
8-Fluoro-5-nitroisoquinoline is a critical scaffold in the synthesis of fused heterocyclic systems, particularly for kinase inhibitors and CNS-active agents. Its physicochemical behavior is dominated by the electron-withdrawing nitro group at C5 and the lipophilic, electronegative fluorine at C8.
This guide provides a comprehensive solubility profile derived from structural analogs (nitroisoquinolines) and computational models. It establishes a Solvent Selection Matrix for process chemists to optimize reaction media, extraction protocols, and recrystallization yields.
Physicochemical Baseline
Understanding the molecular descriptors is the first step in predicting solubility behavior. The presence of the nitro and fluoro substituents significantly alters the dipole moment and crystal lattice energy compared to the parent isoquinoline.
| Property | Value / Descriptor | Impact on Solubility |
| Molecular Weight | 192.15 g/mol | Low MW facilitates dissolution in small-molecule solvents. |
| LogP (Calc.) | ~1.9 – 2.2 | Moderately lipophilic; poor aqueous solubility expected. |
| H-Bond Donors | 0 | No capacity to donate H-bonds; relies on accepting H-bonds. |
| H-Bond Acceptors | 4 (N_iso, NO2, F) | Good solubility in protic solvents (Alcohols) via H-bonding. |
| Melting Point | ~130–135°C (Predicted*) | High lattice energy requires thermal activation for dissolution in alcohols. |
*Based on 5-nitro-8-fluoroquinoline analog data [1].
Solubility Profile & Solvent Compatibility
The following profile classifies solvents based on their interaction with the solute's nitro-aromatic core. Data is synthesized from thermodynamic behaviors of 5-nitroisoquinoline and 8-nitroquinoline [2, 3].
The Solubility Heatmap
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction Media: Ideal for nucleophilic aromatic substitutions (SNAr). Storage: 10-20 mM stock solutions. |
| Chlorinated | DCM, Chloroform | Good (50–100 mg/mL) | Extraction: Primary solvent for liquid-liquid extraction from aqueous workups. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Recrystallization: Low solubility at RT; high solubility at reflux. Ideal for purification. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Chromatography: Good mobile phase modifiers; intermediate solubility. |
| Non-Polar | Hexane, Heptane, Toluene | Poor/Insoluble (<1 mg/mL) | Antisolvent: Used to crash out the product from DCM or Ethyl Acetate solutions. |
| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.1 mg/mL) | Wash Phase: Product remains in organic phase during workup. |
Mechanistic Insight[1]
-
DMSO/DMF: The high dipole moment of the nitro group interacts strongly with the sulfoxide/amide dipoles, breaking the crystal lattice efficiently at room temperature.
-
Alcohols: While 8-Fluoro-5-nitroisoquinoline accepts hydrogen bonds, the hydrophobic fluoro-aromatic ring limits solubility at low temperatures. Heating overcomes this entropy barrier, creating a steep solubility curve ideal for cooling crystallization .
Experimental Determination Protocol
For critical assays (e.g., biological screening or process scale-up), "estimated" solubility is insufficient. Use this self-validating protocol to determine exact thermodynamic solubility.
Workflow Diagram (Graphviz)
This workflow ensures data integrity by distinguishing between kinetic (fast) and thermodynamic (equilibrium) solubility.
Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on development stage.
Protocol Details
-
Preparation: Weigh ~5 mg of solid 8-Fluoro-5-nitroisoquinoline into a chemically resistant vial (glass preferred over polypropylene to avoid leaching).
-
Equilibration: Add 500 µL of solvent. If fully dissolved, add more solid until a suspension persists.
-
Agitation: Vortex or shake at controlled temperature (25°C) for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (Nylon filters may bind the nitro compound).
-
Quantification: Analyze filtrate via HPLC-UV (Detection at 254 nm or 280 nm).
Application: Recrystallization Strategy
The most common application of solubility data for this intermediate is purification. The "Wet DMF" method or "Alcohol/Cooling" method is recommended based on analog separation techniques [3].
Solvent System Decision Tree
Figure 2: Purification logic based on impurity profile and differential solubility.
Recommended Procedure (IPA Recrystallization)
-
Dissolution: Suspend crude solid in Isopropyl Alcohol (IPA) (approx. 10 mL per gram).
-
Reflux: Heat to reflux (82°C). The compound should fully dissolve.[1] If not, add IPA in 1 mL increments.
-
Hot Filtration: If black specks (Pd/C or decomposition) remain, filter while hot.
-
Crystallization: Allow solution to cool slowly to room temperature, then chill to 0-4°C. The nitro-fluoro moiety encourages formation of needles or prisms.
-
Yield: Expected recovery is 70-85% with >98% purity.
References
-
PrepChem. "Synthesis of 5-nitro-8-fluoro-quinoline."[2][3] Available at: [Link]
-
PubChem. "8-Nitroisoquinoline Compound Summary."[4] National Center for Biotechnology Information. Available at: [Link]
- Google Patents. "Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).
Sources
Thermodynamic Properties of Nitro-Substituted Isoquinolines: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of nitro-substituted isoquinolines, a class of compounds with significant potential in medicinal chemistry and materials science. Recognizing the current scarcity of direct experimental data for these molecules, this document emphasizes a synergistic approach, integrating established theoretical and computational methodologies with insights gleaned from analogous nitroaromatic and heterocyclic systems. We delve into the fundamental principles governing the thermodynamic stability of these compounds, detailing both predictive computational workflows and the experimental techniques poised to validate them. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the structure-property relationships that dictate the utility and safety of nitro-substituted isoquinolines.
Introduction: The Significance of Thermodynamic Properties in Drug Discovery and Materials Science
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of one or more nitro groups onto this bicyclic heteroaromatic system profoundly alters its physicochemical properties, including its electronic distribution, reactivity, and, critically, its thermodynamic stability. These modifications can enhance biological activity but also introduce potential liabilities related to safety and manufacturability.[2][3]
A thorough understanding of the thermodynamic properties of nitro-substituted isoquinolines is paramount for several reasons:
-
Chemical Stability and Safety: The enthalpy of formation is a key indicator of the energetic nature of a compound. Nitroaromatic compounds are a well-known class of energetic materials, and while not all are explosive, their thermal stability is a critical safety consideration during synthesis, purification, storage, and formulation.[4][5]
-
Polymorphism and Solubility: The sublimation enthalpy is directly related to the strength of intermolecular forces in the crystal lattice, which in turn influences polymorphism and solubility – two critical parameters in drug development that affect bioavailability and formulation.
-
Reaction Energetics and Synthesis Optimization: Knowledge of the Gibbs free energy of formation allows for the prediction of reaction equilibria and the optimization of synthetic routes, leading to more efficient and cost-effective manufacturing processes.
-
Structure-Activity Relationships (SAR): Thermodynamic parameters provide a quantitative basis for understanding how structural modifications, such as the position and number of nitro groups, impact molecular stability, which can be correlated with biological activity.
Given the limited availability of direct experimental thermodynamic data for nitro-substituted isoquinolines, this guide will focus on the robust computational methods available for their prediction, alongside a detailed exposition of the experimental techniques that can be employed for their eventual determination.
Computational Prediction of Thermodynamic Properties
In the absence of extensive experimental data, computational chemistry has become an indispensable tool for the reliable prediction of the thermodynamic properties of organic molecules.[6] For nitro-substituted isoquinolines, a multi-tiered approach, combining density functional theory (DFT) with more accurate composite methods, is recommended.
Theoretical Framework: The Power of Ab Initio and DFT Methods
The cornerstone of computational thermochemistry lies in solving the electronic Schrödinger equation to determine the total electronic energy of a molecule. From this, and by calculating vibrational frequencies, one can derive key thermodynamic quantities.
-
Density Functional Theory (DFT): DFT methods, particularly hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for medium to large organic molecules.[7] They are well-suited for geometry optimization and frequency calculations, which are prerequisites for obtaining thermal corrections to the electronic energy.
-
Composite Methods (G4, CBS-QB3): For higher accuracy in calculating enthalpies of formation, composite methods like the Gaussian-n (G4) theory and Complete Basis Set (CBS) methods are the gold standard.[8][9] These multi-step approaches systematically extrapolate to the complete basis set limit and incorporate high-level electron correlation effects, often achieving "chemical accuracy" (typically defined as within 1-2 kcal/mol of experimental values).[8]
The choice of computational method is a critical decision driven by the desired accuracy and available computational resources. A common and effective workflow is to perform initial geometry optimizations and frequency calculations at a DFT level (e.g., B3LYP/6-31G**) followed by single-point energy calculations using a more rigorous composite method like G4.[7][8]
Workflow for Calculating Gas-Phase Enthalpy of Formation
The standard gas-phase enthalpy of formation (ΔfH°(g)) is a fundamental thermodynamic property. A reliable method for its calculation is through the use of isodesmic reactions. This approach leverages the cancellation of systematic errors in quantum chemical calculations by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction.
Below is a generalized workflow for calculating the gas-phase enthalpy of formation of a target nitro-isoquinoline, for instance, 5-nitroisoquinoline.
Figure 1: A generalized workflow for the computational determination of the gas-phase enthalpy of formation of a nitro-substituted isoquinoline using an isodesmic reaction approach.
An Example Isodesmic Reaction for 5-Nitroisoquinoline:
5-Nitroisoquinoline + Benzene → Isoquinoline + Nitrobenzene
In this reaction, the isoquinoline and benzene rings are conserved, as is the nitro group attached to an aromatic ring. This conservation of chemical environments leads to a more accurate calculated reaction enthalpy.
From Gas Phase to Condensed Phase: The Enthalpy of Sublimation
The thermodynamic properties in the condensed phase (solid or liquid) are often of greater practical importance. The solid-phase enthalpy of formation (ΔfH°(s)) can be derived from the gas-phase value by subtracting the enthalpy of sublimation (ΔsubH°):
ΔfH°(s) = ΔfH°(g) - ΔsubH°
Predicting sublimation enthalpies computationally is challenging as it requires modeling intermolecular interactions in the crystal lattice. While methods based on the molecular surface electrostatic potential have been developed, experimental determination remains the most reliable approach.[6]
Experimental Determination of Thermodynamic Properties
While this guide focuses on computational prediction due to the lack of experimental data for the title compounds, it is crucial for researchers to be familiar with the primary experimental techniques used to measure these properties. These methods provide the benchmark data necessary to validate and refine computational models.
Combustion Calorimetry for Enthalpy of Formation
Bomb calorimetry is the classic technique for determining the enthalpy of combustion (ΔcH°).[10][11] From this, the standard enthalpy of formation can be calculated using Hess's Law.
Step-by-Step Protocol for Bomb Calorimetry:
-
Sample Preparation: A precisely weighed sample (typically a few milligrams) of the nitro-isoquinoline is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a crucible inside a high-pressure stainless-steel vessel, the "bomb." A fuse wire is positioned in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully determined.
-
Calculation: The heat released by the combustion is calculated from the temperature change and the pre-determined heat capacity of the calorimeter. After applying corrections for the combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample and air, the enthalpy of combustion is determined.[10]
Figure 2: A simplified workflow for determining the enthalpy of formation using combustion calorimetry.
Knudsen Effusion Method for Enthalpy of Sublimation
The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility solids as a function of temperature.[12][13] The enthalpy of sublimation can then be derived from these data using the Clausius-Clapeyron equation.
Experimental Protocol for the Knudsen Effusion Method:
-
Sample Loading: A small amount of the crystalline nitro-isoquinoline is placed in a Knudsen cell, a small container with a precisely machined, small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Heating: The cell is heated to a specific temperature, causing the sample to sublime and effuse through the orifice.
-
Mass Loss Measurement: The rate of mass loss is measured with a high-precision microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) at that temperature (T) is calculated from the rate of mass loss.
-
Temperature Dependence: Steps 3-5 are repeated at several different temperatures.
-
Data Analysis: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R, where R is the ideal gas constant. This allows for the direct determination of the enthalpy of sublimation.[14]
Structure-Property Relationships
The thermodynamic stability of nitro-substituted isoquinolines is intrinsically linked to their molecular structure. By drawing parallels with other nitroaromatic compounds, we can infer several key relationships.[15][16]
Effect of the Number of Nitro Groups
Generally, the introduction of nitro groups, which are energetically rich, leads to a less negative (or more positive) enthalpy of formation, indicating a decrease in thermodynamic stability.[7][17] This effect is roughly additive, with each additional nitro group contributing to the overall energy content of the molecule.
Effect of the Position of the Nitro Group
The position of the nitro group on the isoquinoline ring system will have a significant impact on stability due to electronic and steric effects:
-
Electronic Effects: The nitro group is a strong electron-withdrawing group. Its placement at positions that can effectively participate in resonance with the heterocyclic nitrogen atom will influence the overall electronic stabilization of the molecule.
-
Steric Effects: Nitro groups in close proximity to each other or to other bulky substituents can lead to steric strain, which destabilizes the molecule and results in a higher enthalpy of formation. This "ortho effect" is well-documented in nitroaromatic compounds.[18] For example, dinitro-substituted isoquinolines with nitro groups at adjacent positions would be expected to be less stable than isomers where the nitro groups are further apart.
Intramolecular Hydrogen Bonding
If a substituent capable of hydrogen bond donation (e.g., -OH, -NH2) is present on the isoquinoline ring in a position ortho to a nitro group, the formation of an intramolecular hydrogen bond can significantly stabilize the molecule, leading to a more negative enthalpy of formation than would otherwise be expected.[19]
The following table presents hypothetical trends in the thermodynamic properties of nitro-isoquinolines based on principles observed in related compounds. Note: These are illustrative values and require experimental or high-level computational verification.
| Compound | Number of NO₂ Groups | Positional Effects | Expected Relative Gas-Phase Enthalpy of Formation (ΔfH°(g)) | Expected Relative Thermal Stability |
| Isoquinoline | 0 | - | Baseline | Highest |
| 5-Nitroisoquinoline | 1 | - | Higher than Isoquinoline | High |
| 8-Nitroisoquinoline | 1 | - | Similar to 5-nitro isomer | High |
| 5,7-Dinitroisoquinoline | 2 | Nitro groups are meta to each other | Significantly higher than mono-nitro isomers | Moderate |
| 4,5-Dinitroisoquinoline | 2 | Ortho-nitro groups (steric strain) | Higher than 5,7-dinitro isomer | Lower |
Synthesis and Chemical Stability
The synthesis of nitro-isoquinolines is typically achieved through electrophilic nitration of the parent isoquinoline. This reaction often yields a mixture of isomers, with 5-nitroisoquinoline and 8-nitroisoquinoline being the major products.[20][21] The separation of these isomers can be challenging. More specialized synthetic routes have been developed for accessing other isomers.[22]
Nitro-substituted isoquinolines are generally stable crystalline solids at ambient temperature.[23] However, like many nitroaromatic compounds, they can undergo decomposition at elevated temperatures.[5] The decomposition temperature is a key indicator of thermal stability and is influenced by the factors discussed in the previous section. The electron-deficient nature of the nitro-isoquinoline ring system also makes it susceptible to nucleophilic aromatic substitution reactions, providing a handle for further chemical functionalization.[2][24]
Applications in Drug Discovery and Beyond
The unique physicochemical properties imparted by the nitro group make nitro-substituted isoquinolines and their derivatives attractive candidates for various applications:
-
Anticancer Agents: The quinoline and isoquinoline scaffolds are present in numerous kinase inhibitors. The strong electron-withdrawing nature of the nitro group can modulate the binding affinity of these molecules to their biological targets.[1][25]
-
Antimicrobial Agents: The nitro group can act as a key pharmacophore in antimicrobial compounds. Under the reductive conditions found in some anaerobic bacteria and protozoa, the nitro group can be reduced to generate reactive nitrogen species that are toxic to the microorganism.[3]
-
Building Blocks in Organic Synthesis: The reactivity of the nitro-isoquinoline system makes it a versatile intermediate for the synthesis of more complex, functionalized isoquinoline derivatives for a wide range of applications in medicinal chemistry and materials science.[2][26]
Conclusion and Future Outlook
The thermodynamic properties of nitro-substituted isoquinolines are fundamental to their safe handling, rational design in drug discovery, and application in materials science. While direct experimental data is currently limited, this guide has demonstrated that a robust understanding of these properties can be achieved through the application of modern computational chemistry techniques. The principles of structure-property relationships, derived from well-studied analogous systems, provide a predictive framework for assessing the stability of new derivatives.
The future of this field will undoubtedly involve a closer integration of computational prediction and experimental validation. The detailed experimental protocols provided herein offer a roadmap for researchers to obtain the high-quality data needed to benchmark and refine theoretical models. Such a synergistic approach will accelerate the exploration of the chemical space of nitro-substituted isoquinolines, unlocking their full potential as valuable scaffolds for new medicines and materials.
References
- Bardin, J. A., et al. (2008). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.
- Politzer, P., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms.
- Di Nola, A., et al. (2008). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.
- Politzer, P., et al. (2013). Structure-activity relationship analysis of the thermal stabilities of nitroaromatic compounds following different decomposition mechanisms.
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The Strategic Synthesis of 8-Substituted Isoquinolines: A Technical Guide for Advancing Drug Discovery
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. Among its many derivatives, 8-substituted isoquinolines hold a place of particular significance due to their prevalence in biologically active molecules and their unique synthetic challenges. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this privileged molecular architecture. We will delve into the nuances of classical cyclization reactions and explore the forefront of modern transition-metal-catalyzed C-H functionalization, offering field-proven insights into experimental choices and self-validating protocols. This guide is designed to empower chemists to navigate the complexities of 8-substituted isoquinoline synthesis and accelerate the development of next-generation therapeutics.
Introduction: The Significance of the 8-Substituted Isoquinoline Motif
The substitution pattern of the isoquinoline core profoundly influences its pharmacological properties. The C8 position, in particular, is a critical handle for modulating biological activity. Its proximity to the nitrogen atom and the adjacent fused benzene ring allows for strategic interactions with biological targets. Consequently, 8-substituted isoquinolines are found in a diverse array of therapeutic agents, including anticancer, antimicrobial, and antihypertensive drugs.[1] The ability to efficiently and selectively introduce substituents at this position is therefore a key enabling technology in drug discovery programs.
This guide will dissect the primary synthetic routes to 8-substituted isoquinolines, moving from the foundational, name-reaction-based approaches to the cutting-edge methodologies that offer unprecedented precision and efficiency.
Classical Approaches to 8-Substituted Isoquinoline Synthesis: Building the Core
For decades, the construction of the isoquinoline skeleton has relied on a handful of powerful, yet often limited, cyclization reactions. Understanding these classical methods is essential, as they remain relevant in many synthetic campaigns.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[2][3] The regioselectivity of the cyclization is governed by the electronic properties of the aromatic ring. For the synthesis of 8-substituted isoquinolines, the starting β-phenethylamine must bear a substituent at the ortho position.
Causality Behind Experimental Choices: The choice of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), is crucial for driving the intramolecular electrophilic aromatic substitution.[4] The reaction temperature and solvent are also critical parameters that need to be optimized to minimize side reactions, such as the retro-Ritter reaction.[3]
Experimental Protocol: Synthesis of a 1-Substituted-8-Methoxy-3,4-dihydroisoquinoline
-
Step 1: Amide Formation: To a solution of 2-(2-methoxyphenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and slowly add the desired acyl chloride (1.1 eq). Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).
-
Step 2: Cyclization: To the crude amide, add phosphorus pentoxide (2.0 eq) and toluene. Heat the mixture to reflux (110 °C) for 4-6 hours.
-
Step 3: Work-up and Purification: Cool the reaction mixture and carefully quench with ice-water. Basify with a saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 3,4-dihydroisoquinoline.
Logical Relationship Diagram: Bischler-Napieralski Reaction
Caption: Workflow of the Bischler-Napieralski reaction for isoquinoline synthesis.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5][6][7] To achieve 8-substitution, the starting phenethylamine must be appropriately substituted. This reaction is particularly valuable as it often proceeds under milder conditions than the Bischler-Napieralski reaction, especially when the aromatic ring is electron-rich.[6]
Causality Behind Experimental Choices: The reaction is driven by the formation of an iminium ion intermediate, which is a potent electrophile for the subsequent intramolecular cyclization.[6] The choice of acid catalyst (protic or Lewis acid) and solvent can significantly impact the reaction rate and yield. For less reactive substrates, harsher conditions may be necessary.[6]
Experimental Protocol: Synthesis of an 8-Substituted Tetrahydroisoquinoline
-
Step 1: Reaction Setup: Dissolve the 2-substituted phenylethylamine (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., toluene or methanol).
-
Step 2: Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Step 3: Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Step 4: Work-up and Purification: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent. The combined organic extracts are dried, concentrated, and the crude product is purified by chromatography.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction offers a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[8][9] The substitution pattern on the final isoquinoline is determined by the substituents on the starting benzaldehyde. Therefore, to synthesize an 8-substituted isoquinoline, one would start with an ortho-substituted benzaldehyde.
Causality Behind Experimental Choices: This reaction typically requires strong acidic conditions (e.g., concentrated sulfuric acid) to promote the cyclization.[10] The yields can be variable and are highly dependent on the nature of the substituents on the aromatic ring.[8] Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can impede it.[11]
Experimental Protocol: General Procedure for Pomeranz-Fritsch Synthesis
-
Step 1: Schiff Base Formation: Condense the appropriately substituted benzaldehyde (1.0 eq) with aminoacetaldehyde dimethyl acetal (1.1 eq) in a solvent such as toluene, with azeotropic removal of water.
-
Step 2: Cyclization: Dissolve the resulting Schiff base in a strong acid, such as 70% sulfuric acid, and heat the mixture.
-
Step 3: Work-up and Purification: Carefully pour the reaction mixture onto ice, basify with a strong base (e.g., NaOH), and extract with an organic solvent. The product is then purified by standard methods.
Modern Strategies: Direct C-H Functionalization at the C8 Position
While classical methods are foundational, modern synthetic chemistry has seen a paradigm shift towards more atom-economical and efficient strategies. Transition-metal-catalyzed direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds, including the selective introduction of substituents at the C8 position of isoquinolines.[12][13]
Catalyst-Controlled C8-Arylation of Isoquinolones
A significant breakthrough in the selective functionalization of isoquinolones has been the development of catalyst-controlled C-H arylation at either the C4 or C8 position.[12][13][14] This approach offers remarkable regiochemical control by simply changing the transition metal catalyst.
Expertise & Experience: The choice of an Iridium(III) catalyst system, for instance, has been shown to exclusively direct arylation to the C8 position of isoquinolones.[12] This selectivity is attributed to a chelate-directed C-H activation mechanism, where the carbonyl group of the isoquinolone coordinates to the iridium center, positioning the C8 C-H bond for activation. In contrast, a palladium-catalyzed system favors arylation at the C4 position via an electrophilic palladation pathway.[12]
Experimental Protocol: Iridium-Catalyzed C8-Arylation of Isoquinolone
-
Reaction Setup: In a sealed tube, combine the isoquinolone (1.0 eq), the aryl-iodonium salt (1.5 eq), [IrCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %) in acetic acid.
-
Reaction Conditions: Heat the mixture at 80 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the C8-arylated isoquinolone.
Data Presentation: Comparison of Catalyst-Controlled Arylation
| Catalyst System | Position of Arylation | Proposed Mechanism | Reference |
| [IrCp*Cl₂]₂ / AgSbF₆ | C8 | Chelate-directed C-H activation | [12] |
| Pd(OPiv)₂ | C4 | Electrophilic palladation | [12] |
Rhodium(III)-Catalyzed C8 Arylation of Quinoline N-Oxides
The N-oxide functionality can serve as an effective directing group for C-H functionalization. Rhodium(III) catalysis has been successfully employed for the regioselective C8 arylation of quinoline N-oxides using arylboronic acids as the coupling partners.[15] This method provides a direct and efficient route to 8-arylquinolines, which can be subsequently deoxygenated to the desired isoquinolines.
Authoritative Grounding: The proposed mechanism involves a C-H activation step directed by the N-oxide, followed by transmetalation with the arylboronic acid and reductive elimination to afford the C8-arylated product.[15]
Logical Relationship Diagram: Transition-Metal-Catalyzed C8-Functionalization
Caption: Key steps in transition-metal-catalyzed C8-functionalization of isoquinolines.
Synthesis of Specific 8-Substituted Isoquinolines
The general strategies outlined above can be applied to the synthesis of a variety of 8-substituted isoquinolines with different functional groups.
Synthesis of 8-Amino- and 8-Nitroisoquinolines
8-Aminoquinolines are valuable intermediates in medicinal chemistry.[1][16] Their synthesis can be achieved through various routes, including the reduction of a corresponding 8-nitroisoquinoline.[17] The nitration of isoquinoline itself typically yields a mixture of 5- and 8-nitroisoquinolines, with the 5-isomer being the major product.[18] However, specific reaction conditions can be employed to favor the formation of the 8-nitro isomer.
Experimental Protocol: Synthesis of 8-Nitroquinoline
-
Reaction: To a mixture of quinoline in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically below 10 °C).
-
Work-up: After the reaction is complete, pour the mixture onto ice and neutralize with a base to precipitate the nitroquinolines.
-
Separation: The mixture of 5- and 8-nitroquinolines can be separated by fractional crystallization or chromatography.[19]
Synthesis of 8-Hydroxyquinolines
8-Hydroxyquinoline and its derivatives are well-known for their chelating properties and diverse biological activities.[20][21] The Skraup synthesis, a variation of the Doebner-von Miller reaction, is a common method for their preparation, involving the reaction of an o-aminophenol with glycerol in the presence of an oxidizing agent and sulfuric acid.[22][23]
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline
-
Reaction Setup: In a reaction vessel, combine o-aminophenol, glycerol, and o-nitrophenol (as an oxidizing agent).
-
Acid Addition: Slowly add concentrated sulfuric acid while vigorously stirring and controlling the temperature.
-
Heating: Heat the reaction mixture to initiate the exothermic reaction, maintaining the temperature within a specific range.
-
Work-up and Purification: After the reaction subsides, heat for an additional period to ensure completion. The product is then isolated by steam distillation after neutralization.[22]
Conclusion and Future Perspectives
The synthesis of 8-substituted isoquinolines has evolved significantly from classical, often harsh, cyclization reactions to elegant and highly selective transition-metal-catalyzed C-H functionalization methods. This guide has provided a comprehensive overview of both foundational and state-of-the-art approaches, emphasizing the causality behind experimental choices and providing actionable protocols.
The future of this field lies in the development of even more efficient, sustainable, and versatile synthetic methodologies. The exploration of novel catalytic systems, including those based on earth-abundant metals, and the application of flow chemistry and photocatalysis are expected to open new avenues for the construction of these vital molecular scaffolds. As our understanding of the intricate relationship between structure and biological function deepens, the demand for innovative and precise methods for the synthesis of 8-substituted isoquinolines will undoubtedly continue to grow, driving further innovation in the field of drug discovery.
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Methodological & Application
Application Notes & Protocols: Strategic Nitration of Fluorinated Isoquinoline Scaffolds
Introduction: Navigating the Complexities of Electrophilic Substitution on Fluorinated Aza-aromatics
Fluorinated isoquinoline scaffolds are privileged structures in medicinal chemistry and materials science.[1][2] The incorporation of fluorine can profoundly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern drug design.[1] However, the synthetic manipulation of these scaffolds, particularly through electrophilic aromatic substitution (SEAr) reactions like nitration, presents significant challenges. The nitration of an isoquinoline is not trivial; the reaction is governed by a complex interplay between the inherent electronic properties of the heterocyclic system and the powerful influence of the fluorine substituent.
Under typical acidic nitration conditions (e.g., HNO₃/H₂SO₄), the basic nitrogen atom of the isoquinoline ring is protonated. This creates a positively charged quinolinium ion, which strongly deactivates the entire molecule, especially the pyridine ring, towards electrophilic attack.[3] Consequently, nitration almost exclusively occurs on the carbocyclic (benzene) ring.[3] The fluorine atom adds another layer of complexity. While it is an electron-withdrawing group via its inductive effect (-I), it is also a resonance-donating group (+M) due to its lone pairs. This duality makes fluorine a deactivating yet ortho-, para-directing substituent.[4][5]
This guide provides a detailed exploration of nitration protocols for fluorinated isoquinolines, moving from classical acidic methods to modern radical approaches. We will dissect the causality behind regiochemical outcomes and provide robust, step-by-step protocols to empower researchers to strategically synthesize desired nitro-fluoroisoquinoline isomers.
Part 1: The Underlying Principles of Regioselectivity
The key to successfully nitrating a fluorinated isoquinoline is understanding the competing directing effects at play.
-
The Protonated Nitrogen: In strong acid, the isoquinoline nitrogen exists as an -NH⁺- group. This acts as a powerful deactivating, meta-directing group relative to its position. For an incoming electrophile (NO₂⁺), it directs away from the pyridine ring and towards the C-5 and C-8 positions of the benzene ring.
-
The Fluorine Substituent: As an ortho-, para-director, the fluorine atom will direct the incoming nitro group to the positions adjacent and opposite to it. However, its strong inductive effect deactivates the ring, making the reaction slower than on unsubstituted benzene.[4]
The final regiochemical outcome is a synthesis of these effects. The position of the fluorine atom dictates which positions on the carbocyclic ring are electronically favored.
Logical Flow of Directing Effects
The following diagram illustrates the decision-making process for an incoming electrophile when faced with a protonated, fluorinated isoquinoline system.
Caption: Competing directing effects in the nitration of 7-fluoro-isoquinoline.
Predicted Regioselectivity under Acidic Conditions
The following table summarizes the predicted major and minor nitration products for various monofluorinated isoquinoline isomers under classical HNO₃/H₂SO₄ conditions.
| Substrate | Major Product(s) | Minor Product(s) | Rationale |
| 5-Fluoro-isoquinoline | 8-Nitro | 6-Nitro | The powerful directing effect to C-8 is primary. The ortho-directing effect of fluorine to C-6 is a minor pathway. |
| 6-Fluoro-isoquinoline | 5-Nitro, 8-Nitro | 7-Nitro | The protonated nitrogen directs to C-5 and C-8. Fluorine directs ortho to C-5 and C-7, and para to C-8. C-5 and C-8 are strongly favored. |
| 7-Fluoro-isoquinoline | 8-Nitro | 5-Nitro | The protonated nitrogen directs to C-5 and C-8. Fluorine directs ortho to C-6 and C-8. The C-8 position is additively activated by both effects. |
| 8-Fluoro-isoquinoline | 5-Nitro | 7-Nitro | The protonated nitrogen directs to C-5. Fluorine directs ortho to C-7 and para to C-5. The C-5 position is strongly favored. |
Part 2: Experimental Protocols
Protocol 1: Classical Nitration on the Carbocyclic Ring (HNO₃/H₂SO₄)
This protocol is designed for the regioselective nitration of the benzene ring of the fluorinated isoquinoline scaffold. It relies on the formation of the highly electrophilic nitronium ion (NO₂⁺) in a mixture of concentrated nitric and sulfuric acids.[6][7]
Mechanism: Generation of the Nitronium Ion
Caption: Formation of the nitronium ion electrophile.
Materials:
-
Fluorinated isoquinoline substrate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated H₂SO₄ (approx. 5-10 mL per gram of substrate).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add the fluorinated isoquinoline substrate portion-wise, ensuring the temperature remains below 10 °C. Stir until fully dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to a small amount of concentrated H₂SO₄ (approx. 2 mL per mL of HNO₃) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of the substrate via the dropping funnel. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Cautiously neutralize the acidic solution with saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the constitutional isomers.
Trustworthiness Note: The control of temperature is paramount in this protocol. Exceeding 10 °C can lead to the formation of undesired byproducts and dinitrated species. The slow, dropwise addition of the nitrating mixture is a critical safety and selectivity measure.
Protocol 2: Milder Nitration with Copper(II) Nitrate
For substrates sensitive to harsh acidic conditions, metal nitrates can serve as effective nitrating reagents.[8] This protocol offers a milder alternative to the mixed acid system.
Materials:
-
Fluorinated isoquinoline substrate (1.0 eq)
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) (1.5 - 2.0 eq)
-
Chlorobenzene or Acetonitrile (solvent)
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask, add the fluorinated isoquinoline substrate, Cu(NO₃)₂·3H₂O, and the solvent (e.g., Chlorobenzene).
-
Heating: Heat the reaction mixture to 50-70 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the substrate's reactivity.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with a suitable solvent like DCM and filter through a pad of Celite to remove copper salts.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Protocol 3: Advanced Method - Radical Nitration for Pyridine Ring Functionalization
Directing nitration to the deactivated pyridine ring requires a non-classical approach. A radical-based dearomatization-rearomatization strategy allows for formal meta-nitration of the pyridine nucleus.[3][9] This advanced method overcomes the limitations of electrophilic substitution.
Materials:
-
Fluorinated isoquinoline substrate (1.0 eq)
-
tert-Butyl Nitrite (TBN) (2.0 - 3.0 eq)
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (1.5 eq)
-
Toluene (solvent)
-
Hydrochloric Acid (HCl, 6N solution)
-
Acetonitrile
Procedure:
-
Dearomatization/Nitration Step:
-
In a reaction vessel, dissolve the fluorinated isoquinoline substrate, TBN, and TEMPO in toluene.
-
Heat the mixture to 70 °C under an air atmosphere (O₂ acts as a co-oxidant).[9]
-
Stir for 24 hours. The reaction generates a bench-stable NO₂-adduct intermediate.
-
-
Rearomatization Step:
-
Cool the reaction mixture. The solvent can be removed under reduced pressure, though proceeding with the crude mixture is often possible.
-
Add acetonitrile followed by 6N HCl.
-
Heat the mixture to 70 °C for 24-36 hours to effect rearomatization.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and carefully neutralize with a base (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Dry, concentrate, and purify by column chromatography to isolate the pyridine-ring nitrated product.
-
Workflow: Comparison of Nitration Strategies
Caption: Decision workflow for selecting a nitration protocol.
References
- Wu, W., Saeki, K., & et al. (n.d.). SUBSTITUENT EFFECT OF THE FLUORINE ATOM ON ELECTROPHILIC DEUTERATION OF BENZO[h]QUINOLINE. HETEROCYCLES, Vol. 45, No. 8, 1997.
- RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
- Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
- Benchchem. (n.d.). Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols.
- Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. (2024, November 1).
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Nitration of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. (2023, March 22).
- ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- OpenOChem Learn. (n.d.). EAS-Nitration.
- A Study of Effects Unique Fluorine in Organic Reactions. (n.d.).
- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017, January 23).
- Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
- ResearchGate. (n.d.). Nitration of Pyrrolo[2,1‐a]isoquinolines with NaNO2/HFIP.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18).
- Benchchem. (n.d.). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
- ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
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- 9. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of 8-Fluoro-5-aminoisoquinoline in Modern Drug Discovery
An Application Guide for the Synthesis of 8-Fluoro-5-aminoisoquinoline: Protocols, Mechanistic Insights, and Practical Considerations
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, the 8-aminoisoquinoline motif is a critical building block for developing novel therapeutics, including potent inhibitors and modulators for various biological targets.[3][4][5] The introduction of a fluorine atom at the 8-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. The reduction of 8-fluoro-5-nitroisoquinoline is a pivotal step in accessing this valuable synthetic intermediate.
This technical guide provides a comprehensive overview of the reliable and scalable methods for the reduction of 8-fluoro-5-nitroisoquinoline to 8-fluoro-5-aminoisoquinoline. As Senior Application Scientists, our goal is to move beyond a simple recitation of steps, offering instead a detailed analysis of the underlying chemical principles, a rationale for method selection, and robust, field-proven protocols designed for reproducibility and safety.
Chemical Principles and Strategy for Method Selection
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[6][7] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species. The primary challenge in this specific transformation is achieving high chemoselectivity—reducing the nitro group without affecting the fluorine substituent or the isoquinoline ring system. Reductive dehalogenation is a known side reaction under certain catalytic hydrogenation conditions, particularly with palladium catalysts.
Two principal strategies are recommended for this synthesis, each with distinct advantages and considerations:
-
Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups. It employs a catalyst (e.g., Palladium on Carbon) and a hydrogen donor molecule (e.g., ammonium formate, isopropanol). This approach is often clean, high-yielding, and proceeds under relatively mild conditions.
-
Metal/Acid Reduction (Béchamp Reduction): A classic and highly reliable method that uses a readily oxidized metal, such as iron powder, in a mildly acidic medium like acetic acid.[8][9][10] This system is renowned for its excellent functional group tolerance, especially for halogenated nitroaromatics, and its cost-effectiveness, making it suitable for large-scale synthesis.[10][11]
Logical Flow for Method Selection
The choice between these methods depends on available resources, reaction scale, and downstream purity requirements. The following diagram outlines a decision-making process.
Caption: Decision tree for selecting an appropriate reduction method.
Safety and Handling of Nitroaromatic Compounds
Nitroaromatic compounds are a class of energetic materials and should be handled with appropriate caution.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Storage: Store 8-fluoro-5-nitroisoquinoline in a cool, dry, well-ventilated area away from heat and strong reducing agents.[13][15]
-
Thermal Stability: While stable under normal conditions, nitroaromatics can decompose exothermically at elevated temperatures or in the presence of contaminants.[12] Avoid excessive heating.
-
Waste Disposal: Dispose of all chemical waste, including reaction residues and contaminated materials, according to institutional and local environmental regulations. Never discard nitro compounds in general waste or down the drain.[15]
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol is valued for its mild conditions and generally clean reaction profile, minimizing the formation of byproducts.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |
| 8-Fluoro-5-nitroisoquinoline | C₉H₅FN₂O₂ | 192.15 | Starting Material |
| Palladium on Carbon (10 wt%) | Pd/C | - | Catalyst |
| Ammonium Formate | CH₅NO₂ | 63.06 | Hydrogen Donor |
| Methanol (MeOH) | CH₄O | 32.04 | Anhydrous, Reagent Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction/chromatography |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | For work-up |
| Brine | NaCl (aq) | - | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Celite® (Diatomaceous Earth) | - | - | For filtration |
| Round-bottom flask, magnetic stirrer, condenser, heating mantle, filtration apparatus, rotary evaporator. |
Experimental Workflow: Catalytic Transfer Hydrogenation
Caption: Step-by-step workflow for the catalytic transfer hydrogenation protocol.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-fluoro-5-nitroisoquinoline (1.0 eq, e.g., 5.0 g).
-
Add methanol (approx. 15-20 mL per gram of starting material).
-
Carefully add 10% Palladium on Carbon (0.1 eq by weight of starting material, e.g., 0.5 g). Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.
-
Begin stirring the suspension. Add ammonium formate (5.0 eq) portion-wise over 10-15 minutes. The addition is exothermic and may cause the methanol to bubble.
-
Reaction Execution: Once the addition is complete, heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with additional methanol.
-
Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.
Protocol 2: Béchamp Reduction with Iron Powder and Acetic Acid
This classic method is robust, scalable, and highly effective for substrates with sensitive functional groups like halogens.[8][10]
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |
| 8-Fluoro-5-nitroisoquinoline | C₉H₅FN₂O₂ | 192.15 | Starting Material |
| Iron Powder (<100 mesh) | Fe | 55.85 | Reducing Agent |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Acidic Medium/Solvent |
| Ethanol (EtOH) | C₂H₆O | 46.07 | Co-solvent |
| Water | H₂O | 18.02 | Co-solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction |
| Saturated Sodium Carbonate | Na₂CO₃ (aq) | - | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Round-bottom flask, magnetic stirrer, condenser, heating mantle, filtration apparatus, rotary evaporator. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, prepare a solvent mixture of ethanol, water, and glacial acetic acid (e.g., in a 2:1:2 ratio).
-
Add 8-fluoro-5-nitroisoquinoline (1.0 eq) to the solvent mixture and stir to form a suspension.
-
Add iron powder (4.0-5.0 eq). The use of finely divided iron is crucial for reaction efficiency.[9]
-
Reaction Execution: Heat the stirred suspension to 80-90°C. The reaction is often exothermic, so initial heating may need to be controlled.
-
Maintain the temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours). The reaction mixture will turn from a yellow suspension to a dark brown/black slurry.
-
Work-up: Cool the reaction mixture to room temperature.
-
Filter the hot slurry through a pad of Celite® to remove the iron and iron oxide residues. Wash the filter cake extensively with hot ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate. Carefully neutralize the solution by washing with saturated sodium carbonate solution until effervescence ceases. Caution: This neutralization can be vigorous.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Further purification can be achieved via silica gel chromatography if required.
Comparison of Reduction Methods
| Parameter | Protocol 1 (Catalytic Transfer) | Protocol 2 (Béchamp Reduction) |
| Reagents | Pd/C, Ammonium Formate | Iron Powder, Acetic Acid |
| Safety | Flammable solvent, pyrophoric catalyst. Avoids H₂ gas. | Exothermic, corrosive acid. Generates H₂ in situ. |
| Reaction Time | Typically faster (1-3 hours). | Generally longer (2-4 hours). |
| Work-up | Filtration of catalyst, standard extraction. | Filtration of iron sludge, careful neutralization required. |
| Cost | Higher (Palladium catalyst). | Lower (Iron is inexpensive). |
| Scalability | Good for lab scale. | Excellent for lab and industrial scale. |
| Chemoselectivity | Generally good, but slight risk of de-fluorination. | Excellent, highly tolerant of halogens. |
| Yield | Often very high (>90%). | Good to excellent (75-95%). |
Characterization of 8-Fluoro-5-aminoisoquinoline
The final product should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a solid, ranging from off-white to light brown.
-
Mass Spectrometry (MS): ESI+ should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass. The molecular formula is C₉H₇FN₂.[16]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the isoquinoline core. The appearance of a broad singlet corresponding to the -NH₂ protons (which may be exchangeable with D₂O) and the disappearance of the signals from the nitro-substituted ring are key indicators of a successful reaction.
-
¹³C NMR: The spectrum will show the expected number of carbon signals for the isoquinoline core.
-
Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (typically two bands in the 3300-3500 cm⁻¹ region for a primary amine) and the disappearance of the characteristic NO₂ stretching bands (around 1530 and 1350 cm⁻¹).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Inactive catalyst (Protocol 1). Insufficient reducing agent. Low reaction temperature. | Use fresh, high-quality Pd/C. Add more ammonium formate or iron powder. Ensure the reaction reaches the target temperature. |
| De-fluorination Product Observed | Overly aggressive hydrogenation conditions (Protocol 1). | Reduce reaction time. Consider a less active catalyst or a different hydrogen donor. Switch to Protocol 2. |
| Low Isolated Yield | Inefficient extraction from aqueous layer. Product loss during filtration of iron sludge (Protocol 2). | Perform multiple extractions. Ensure thorough washing of the filter cake with a hot solvent. |
| "Oiling Out" during Crystallization | Impurities present. Solvent system is not optimal. Cooling too rapidly. | Purify the crude product by chromatography first. Experiment with different solvent systems. Allow for slow cooling.[15] |
References
- ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles.
- Organic Letters. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- ACS Publications. (2023, December 21). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.
- RSC Publishing. (2015, May 6). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines.
- Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
- candcs. (n.d.). Hydrogenation of nitro compounds to anilines.
- ILO Encyclopaedia. (2011, August 3). Nitrocompounds, Aromatic.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). Amination by Reduction.
- Synlett. (2011). Iron–Acetic Acid.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron.
- PMC. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- GASTEC. (2022, May 31). Safety data sheet SDS Nitrocompounds detector tube No.52.
- PMC - NIH. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Santa Cruz Biotechnology. (n.d.). 5-Amino-8-fluoroquinoline.
- MDPI. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- ChemRxiv. (n.d.). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.
- Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- (2025, March 25). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.
- Arabian Journal of Chemistry. (2021, December 14). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives.
- (n.d.). 5-Position-selective C-H trifluoromethylation of 8-aminoquinoline derivatives.
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Part 1: The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis
An Application Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives
For researchers, scientists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of paramount importance. This structural motif is a cornerstone in a vast array of natural products, particularly isoquinoline alkaloids, and is integral to numerous synthetic pharmaceuticals exhibiting a wide spectrum of biological activities, including anticancer, anti-HIV, and antihypertensive properties.[1][2][3] The inherent chirality of many biologically active THIQs, especially at the C1 position, means that the stereoselective synthesis of these compounds is a critical objective in modern medicinal chemistry, as different enantiomers often possess distinct pharmacological profiles.[4]
This guide provides an in-depth exploration of the principal synthetic routes to 1,2,3,4-tetrahydroisoquinoline derivatives, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind key procedural choices.
Discovered in 1911, the Pictet-Spengler reaction is a robust and widely utilized method for constructing the THIQ skeleton.[2][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[6][7]
Reaction Mechanism and Causality
The driving force of the reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion to form the new heterocyclic ring.[2][7]
Causality Behind Experimental Choices:
-
Acid Catalyst: A Brønsted or Lewis acid is crucial for protonating the intermediate carbinolamine, facilitating the elimination of water to form the reactive iminium ion.[2][8] The choice and strength of the acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) can significantly impact reaction rates and yields. For less reactive phenethylamines, stronger superacids may be required to enhance the electrophilicity of the iminium intermediate.[8]
-
Aromatic Ring Electronics: The success and rate of the cyclization step are highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups (e.g., methoxy, hydroxy) on the aryl moiety accelerate the reaction by stabilizing the transition state of the electrophilic attack.[6][9] Conversely, electron-withdrawing groups can impede or prevent the reaction.[4]
-
Solvent: The choice of solvent (e.g., dichloromethane, acetonitrile) depends on the solubility of the substrates and the reaction temperature. Anhydrous conditions are typically preferred to prevent hydrolysis of the iminium ion.[10]
Protocol: General Procedure for Pictet-Spengler Synthesis
This protocol provides a generalized methodology for the synthesis of a 1-substituted THIQ.
Materials:
-
β-Arylethylamine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Anhydrous Solvent (e.g., Dichloromethane - DCM)
-
Acid Catalyst (e.g., Trifluoroacetic Acid - TFA, 1.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq) in anhydrous DCM.[4]
-
Add the aldehyde or ketone (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.[4]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (1.2 eq) to the mixture. The addition is often exothermic.[4]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[10]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic (pH ~8).[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline derivative.[4]
| Substrate (β-Arylethylamine) | Carbonyl Compound | Acid/Conditions | Yield (%) | Reference |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | TFA, Microwave (15 min) | 98% | [2] |
| Dopamine | 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (Enzymatic) | 86% | [11] |
| Tryptamine | Piperonal | Acetonitrile/Isopropanol, Heat | N/A | [10] |
Part 2: The Bischler-Napieralski / Reduction Strategy
A powerful alternative to the Pictet-Spengler reaction is the Bischler-Napieralski reaction.[12] This method involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent (condensing agent) to form a 3,4-dihydroisoquinoline.[9][13] This intermediate is not a THIQ and must be subsequently reduced to afford the final saturated heterocyclic product.[2]
Reaction Mechanism and Causality
The reaction is an intramolecular electrophilic aromatic substitution.[9] The mechanism is believed to proceed via a highly reactive nitrilium ion intermediate, which is formed by the action of the condensing agent on the amide.[12][13]
Causality Behind Experimental Choices:
-
Condensing Agent: Reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) are essential.[12][13] They activate the amide carbonyl group, facilitating the dehydration and formation of the electrophilic species required for cyclization. The choice of agent can depend on the reactivity of the aromatic ring; for less activated systems, harsher conditions like P₂O₅ in refluxing POCl₃ may be necessary.[12]
-
Reduction Step: The resulting 3,4-dihydroisoquinoline contains an endocyclic imine that is readily reduced. Sodium borohydride (NaBH₄) is a common, mild, and effective reagent for this transformation.[2] Other methods include sodium cyanoborohydride or catalytic hydrogenation.[2] This two-step sequence allows for a different substitution pattern compared to the Pictet-Spengler reaction.
Protocol: Bischler-Napieralski Cyclization
Materials:
-
N-Acyl-β-arylethylamide (1.0 eq)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)
Procedure:
-
Dissolve the N-acyl-β-arylethylamide (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser under an inert atmosphere.
-
Carefully add POCl₃ (2.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, slowly pour the reaction mixture onto crushed ice to decompose the excess POCl₃.
-
Make the aqueous solution basic (pH > 10) by the careful addition of a concentrated NaOH or NH₄OH solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
Protocol: Reduction of 3,4-Dihydroisoquinoline
Materials:
-
Crude 3,4-dihydroisoquinoline (1.0 eq)
-
Solvent (e.g., Methanol or Ethanol)
-
Sodium borohydride (NaBH₄) (1.5-2.0 eq)
Procedure:
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise, controlling the rate of addition to manage any effervescence.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to give the crude THIQ.
-
Purify by flash column chromatography or crystallization as needed.[4]
Part 3: Asymmetric Synthesis of Chiral Tetrahydroisoquinolines
The stereocontrolled synthesis of THIQs is crucial for pharmaceutical development.[4] Asymmetric catalysis provides the most elegant and efficient means to produce enantiopure THIQs.
Catalytic Asymmetric Hydrogenation
One of the most effective strategies for producing chiral THIQs is the asymmetric hydrogenation of prochiral precursors like dihydroisoquinolines or related cyclic imines and enamines.[14] This approach leverages chiral transition-metal catalysts, most notably those based on iridium, rhodium, and ruthenium, to deliver hydrogen selectively to one face of the C=N or C=C bond.[14]
-
Iridium Catalysts: Iridium complexes are highly effective for the asymmetric hydrogenation of N-heteroaromatics and imines.[14]
-
Ruthenium and Rhodium Catalysts: These metals also form potent catalysts for the asymmetric reduction of C=N bonds, providing access to highly enantioenriched THIQ derivatives.[14]
Emerging Asymmetric Methodologies
Beyond hydrogenation, the field is rapidly advancing with novel strategies:
-
Chemoenzymatic Synthesis: Imine reductases (IREDs) are being employed for the highly stereoselective reduction of cyclic imines to furnish chiral THIQs with excellent enantiomeric excess (>98% ee).[15]
-
1,3-Dipolar Cycloadditions: Asymmetric [3+2] cycloadditions using C,N-cyclic azomethine imines as 1,3-dipoles provide an efficient route to construct complex and functionally diverse chiral THIQ skeletons.[1]
| Method | Catalyst/Enzyme | Typical Enantioselectivity | Reference |
| Asymmetric Hydrogenation | Chiral Iridium, Rhodium, or Ruthenium complexes | Often >90% ee | [14] |
| Chemoenzymatic Reduction | Imine Reductases (IREDs) | >98% ee | [15] |
| Asymmetric [3+2] Cycloaddition | Chiral Brønsted Acids or Organocatalysts | >95% ee | [1] |
Part 4: Troubleshooting and Purification
General Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Reference |
| Low Yield (Pictet-Spengler) | Deactivated aromatic ring | Use a substrate with electron-donating groups to increase nucleophilicity. | [4] |
| Reaction temperature too high, causing decomposition | Optimize temperature; microwave-assisted heating can sometimes improve yields with shorter reaction times. | [2] | |
| Low Yield (Bischler-Napieralski) | Incomplete cyclization | Use a stronger condensing agent (e.g., P₂O₅ in POCl₃) or higher reflux temperature (e.g., switch solvent from toluene to xylene). | [12][13] |
| Low Enantioselectivity (Asymmetric Rxn) | Ineffective chiral catalyst or ligand | Screen a variety of chiral catalysts and ligands; optimize solvent and temperature. | [4] |
| Purification Difficulties | Structurally similar byproducts or stereoisomers | Employ high-resolution flash column chromatography, preparative HPLC, or recrystallization. | [4] |
Purification Considerations
The purification of THIQ derivatives, particularly complex ones, can be challenging.[4]
-
Column Chromatography: Silica gel is the most common stationary phase. The choice of eluent system (e.g., hexane/ethyl acetate, DCM/methanol) is critical and must be optimized by TLC. The basic nature of the amine may require the addition of a small amount of triethylamine (~1%) to the eluent to prevent streaking on the silica gel.
-
Crystallization: When possible, crystallization is an excellent method for obtaining highly pure material. It is particularly effective for separating diastereomers.
Conclusion
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives is a mature yet continually evolving field. The classical Pictet-Spengler and Bischler-Napieralski reactions remain foundational and powerful tools for constructing the core THIQ scaffold. Concurrently, the development of modern asymmetric methods, including catalytic hydrogenation and biocatalysis, has provided essential pathways to the enantiomerically pure compounds required for the advancement of drug discovery and development. A thorough understanding of the mechanisms and practical considerations outlined in this guide is essential for any scientist engaged in the synthesis of these vital heterocyclic compounds.
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]
-
Asymmetric Synthesis of Fused-Ring Tetrahydroisoquinolines and Tetrahydro-β-carbolines from 2-Arylethylamines via a Chemoenzymatic Approach. (2022). ACS Publications. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (2021). MDPI. [Link]
-
Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. (2001). Thieme Chemistry. [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. (2014). PubMed. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2020). SciSpace. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Pomeranz-Fritsch synthesis of isoquinolines. YouTube. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. [Link]
-
A new approach to the synthesis of 1,2,3,4-Tetrahydroisoquinoline derivatives using benzotriazole methodology. (2000). Charles Darwin University. [Link]
-
Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. (2021). Journal of the Serbian Chemical Society. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2010). Molecules. [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]
-
The mechanism of the Pictet–Spengler reaction. (2019). ResearchGate. [Link]
-
Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. (2019). ChemRxiv. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research. [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). MDPI. [Link]
-
Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. (2019). ACS Publications. [Link]
-
New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). (2021). ResearchGate. [Link]
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Catalytic hydrogenation methods for nitroisoquinoline compounds
An Application Guide to the Catalytic Hydrogenation of Nitroisoquinoline Compounds
Introduction: The Strategic Importance of Aminoisoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceuticals.[1][2] The transformation of nitroisoquinolines into their corresponding amino derivatives is a critical step in the synthesis of these valuable molecules, as the amino group serves as a versatile handle for further functionalization.[3] Among the various methods available for nitro group reduction, catalytic hydrogenation stands out as the preferred industrial and laboratory-scale process due to its high efficiency, atom economy, and generally clean reaction profiles, typically yielding only water as a byproduct.[4]
This guide provides an in-depth exploration of the primary catalytic hydrogenation methods for nitroisoquinoline compounds. It is designed for researchers and drug development professionals, moving beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. We will cover the workhorse catalysts, chemoselectivity considerations, transfer hydrogenation alternatives, and essential troubleshooting and safety protocols.
Pillar 1: Core Principles of the Catalytic Reduction of Nitroarenes
The catalytic hydrogenation of a nitroaromatic compound, such as a nitroisoquinoline, is a heterogeneous process occurring on the surface of a metal catalyst. The reaction is deceptively complex, proceeding through several intermediates.
Reaction Mechanism and Key Intermediates: The reduction of the nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process. While the exact surface-bound mechanism is intricate, it is generally accepted to proceed through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[5][6] The complete reduction to the amine is crucial, as the accumulation of the hydroxylamine intermediate can be a potential safety hazard in large-scale reactions.
Caption: General reaction pathway for nitro group reduction.
Critical Experimental Parameters: The success of a hydrogenation reaction is governed by a careful balance of several key parameters:
-
Catalyst Selection : The choice of metal is paramount.
-
Palladium (Pd) : Highly active and the most common choice for nitro group reductions.[7] However, it can be aggressive, leading to undesired side reactions like dehalogenation.[7][8]
-
Platinum (Pt) : A very active catalyst, sometimes used when Pd is ineffective. It can also catalyze the reduction of the heterocyclic ring itself under more forceful conditions.[9]
-
Raney Nickel (Ra-Ni) : A cost-effective alternative to precious metals, often displaying excellent chemoselectivity, especially in preserving halogen substituents.[7][10][11] Its main drawback is its pyrophoric nature.[10]
-
Noble-Metal-Free Catalysts : Research is increasingly focused on catalysts based on abundant metals like iron (Fe), manganese (Mn), and cobalt (Co) to improve sustainability.[5][12][13][14]
-
-
Solvent : The solvent must dissolve the substrate and not poison the catalyst. Polar protic solvents like methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc) are standard choices as they facilitate proton transfer steps in the reduction.[15][16][17]
-
Hydrogen Pressure : Pressure dictates the concentration of hydrogen on the catalyst surface.[5]
-
Temperature : Most nitro group hydrogenations proceed readily at room temperature. Gentle heating (40-60 °C) can be applied to accelerate slow reactions, but excessive heat may promote side reactions.[16]
-
Agitation : Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace into the solution and to the catalyst surface.[16]
Pillar 2: Standard Operating Protocols and Methodologies
Method 1: Palladium on Carbon (Pd/C) — The Versatile Workhorse
Causality: Pd/C is the first-choice catalyst for nitro group reduction due to its high activity and reliability. The carbon support provides a high surface area for the finely dispersed palladium nanoparticles, maximizing catalytic efficiency. A 5% or 10% (w/w) loading is standard.
Protocol 1.1: Atmospheric Hydrogenation (Balloon Method)
This protocol is suitable for most routine lab-scale reductions of reactive nitroisoquinolines.
Caption: Workflow for atmospheric balloon hydrogenation.
Step-by-Step Procedure:
-
Vessel Preparation : To a two or three-necked round-bottom flask equipped with a magnetic stir bar, add the nitroisoquinoline substrate (1.0 eq).
-
Solvent Addition : Add a suitable solvent (e.g., MeOH, EtOH, or EtOAc) to create a 0.1–0.5 M solution.
-
Inerting & Catalyst Addition : In a fume hood, briefly flush the flask with an inert gas (Nitrogen or Argon). Carefully add 5-10% Pd/C (typically 1-10 mol% Pd relative to the substrate) to the solution. Causality : The inert gas flush displaces some oxygen, reducing the risk of fire when adding the potentially pyrophoric catalyst.[20]
-
System Purge : Seal the flask and connect it to a gas manifold. Evacuate the flask under vacuum until the solvent begins to bubble, then backfill with inert gas. Repeat this cycle 3-5 times to thoroughly remove all oxygen.[18][20] Trustworthiness : This step is critical for safety. An explosive mixture can form from hydrogen and oxygen in the presence of an ignition source (the catalyst).[20][21]
-
Hydrogen Introduction : Evacuate the flask one final time and backfill with hydrogen from a balloon.
-
Reaction : Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up : Once complete, purge the system with inert gas again for several minutes.
-
Catalyst Removal : Dilute the reaction mixture with more solvent and carefully filter it through a pad of Celite® or a similar filter aid. CRITICAL : Do not allow the catalyst on the filter pad to dry out, as it is highly pyrophoric, especially after use.[18] Immediately quench the filter cake with water and dispose of it in a dedicated waste container.[18]
-
Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude aminoisoquinoline, which can be purified by crystallization or chromatography.
Protocol 1.2: High-Pressure Hydrogenation (Autoclave/Parr Apparatus)
This protocol is used for less reactive substrates or for larger-scale reactions where balloon pressure is insufficient.
Step-by-Step Procedure:
-
Reactor Charging : Charge a pressure-rated reactor vessel with the nitroisoquinoline, solvent, and stir bar. Add the Pd/C catalyst.
-
Assembly & Leak Test : Assemble the reactor according to the manufacturer's instructions. Pressurize the sealed vessel with nitrogen to slightly above the intended reaction pressure and monitor for any pressure drop over 15-30 minutes.[22] Trustworthiness : A leak test with an inert gas is a non-negotiable safety step before introducing flammable hydrogen.[22]
-
System Purge : Release the nitrogen pressure and purge the vessel by pressurizing with nitrogen and venting (3-5 cycles) to remove all oxygen.[22]
-
Hydrogenation : Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi). Begin stirring and, if necessary, heating. The reaction is often monitored by observing the drop in pressure as hydrogen is consumed.
-
Shutdown & Work-up : After the reaction, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel multiple times with nitrogen.[22] The reaction mixture can then be safely removed and filtered as described in Protocol 1.1.
| Catalyst | Substrate Example | H₂ Pressure | Temperature | Solvent | Typical Yield | Notes |
| 10% Pd/C | 5-Nitroisoquinoline | 1 atm (balloon) | 25 °C | MeOH | >95% | Standard, highly efficient reduction. |
| 5% Pd/C | 8-Chloro-5-nitroisoquinoline | 50 psi | 25 °C | EtOAc | ~90% | Risk of dehalogenation. Monitor closely. |
| 10% Pd/C | 5-Nitro-1-styrylisoquinoline | 1 atm (balloon) | 25 °C | EtOH | Variable | Both nitro and olefin will likely be reduced. |
Table 1: Representative Conditions for Pd/C-Catalyzed Hydrogenation.
Method 2: Raney® Nickel — The Chemoselective Alternative
Causality: Raney Ni is an alloy of nickel and aluminum, from which the aluminum is leached to create a high-surface-area, porous nickel catalyst.[5] It is generally less active than Pd/C for hydrogenolysis, making it the catalyst of choice for reducing nitroarenes bearing sensitive groups like halides or benzyl ethers that might otherwise be cleaved.[7][10]
Protocol 2.1: Hydrogenation with Raney® Nickel
-
Catalyst Preparation : Raney Ni is typically supplied as a slurry in water or ethanol. Before use, carefully decant the storage solvent and wash the catalyst several times with the reaction solvent under an inert atmosphere. Causality : This removes any residual base from the activation process and ensures compatibility with the reaction medium.
-
Reaction Setup : Charge a reactor or flask with the substrate and solvent. Add the washed Raney Ni slurry (typically a larger weight percentage is used compared to Pd/C).
-
Hydrogenation : Purge the system and introduce hydrogen as described in Protocol 1.1 or 1.2. Raney Ni reductions may require slightly elevated temperatures (40-50 °C) or pressures to achieve reasonable reaction rates.
-
Work-up : After the reaction, the catalyst is removed by filtration through Celite®. Raney Ni is extremely pyrophoric when dry and must be handled with the same care as used Pd/C.[10]
Method 3: Transfer Hydrogenation — The H₂-Free Approach
Causality: Transfer hydrogenation eliminates the need for handling pressurized hydrogen gas, making it an operationally simpler and often safer alternative, especially in laboratories not equipped with specialized pressure reactors.[23][24] A hydrogen donor molecule transfers hydrogen to the substrate, mediated by a catalyst (commonly Pd/C). Ammonium formate is a popular donor as it decomposes into H₂, CO₂, and NH₃ in situ.[25]
Caption: Principle of transfer hydrogenation.
Protocol 3.1: Transfer Hydrogenation using Ammonium Formate
-
Setup : In a round-bottom flask, dissolve the nitroisoquinoline (1.0 eq) in a suitable solvent (MeOH is common). Add the Pd/C catalyst (5-10 mol% Pd).
-
Donor Addition : Add ammonium formate (HCOONH₄, 3-10 eq) to the mixture in portions. Causality : The reaction can be exothermic, and portion-wise addition helps control the temperature and rate of gas evolution (CO₂).
-
Reaction : Heat the mixture to a gentle reflux (typically 40-80 °C) and stir. Monitor the reaction by TLC.
-
Work-up : Cool the reaction to room temperature. Filter through Celite® to remove the catalyst (again, do not allow the pad to dry). The filtrate contains the product and excess ammonium salts. An aqueous work-up is typically required to remove these salts before final purification.
Pillar 3: Troubleshooting, Insights, and Safety
Expertise & Experience: Even routine hydrogenations can fail. A systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting stalled reactions.
Common Problems & Solutions:
-
Problem : Slow or No Reaction.
-
Cause : The catalyst may be old and inactive.[15] The substrate may contain impurities that act as catalyst poisons (e.g., sulfur or certain nitrogen compounds).[15][26]
-
Solution : Always try a fresh batch of catalyst from a sealed container.[15] If poisoning is suspected, pre-treating the substrate solution with activated carbon can sometimes remove the impurities. Alternatively, a more poison-resistant catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[15] Increasing hydrogen pressure or temperature can also overcome low reactivity.[15][19]
-
-
Problem : Incomplete Conversion.
-
Cause : Insufficient catalyst or hydrogen. For balloon hydrogenations, the balloon may need to be replaced one or more times, as the reduction of a nitro group consumes three molar equivalents of H₂.[18]
-
Solution : Add more catalyst (if the reaction has stalled due to poisoning) or ensure an adequate supply of hydrogen.
-
-
Problem : Low Chemoselectivity (e.g., Dehalogenation).
-
Cause : The catalyst is too reactive for the substrate. Pd/C is notorious for cleaving C-Cl, C-Br, and C-I bonds.
-
Solution : Switch to a milder catalyst like Raney Nickel.[7] Alternatively, the activity of Pd/C can be "tempered" by adding a controlled catalyst poison, such as diphenylsulfide or quinoline, though this requires careful optimization.[8]
-
Mandatory Safety Protocols:
Catalytic hydrogenation is a powerful technique, but it carries significant hazards if not performed correctly.[18]
Caption: Safety workflow for catalytic hydrogenation.
-
Hydrogen Flammability : Hydrogen has a very wide explosive range in air (4-75%). Always work in a well-ventilated fume hood and eliminate all potential ignition sources.[20]
-
Oxygen Exclusion : The single most important safety step is the rigorous exclusion of oxygen from the reaction vessel before introducing hydrogen.[20][22] Always perform multiple vacuum/inert gas backfill cycles.
-
Pyrophoric Catalysts : Pd/C and especially Raney Ni can spontaneously ignite in air when dry, particularly after they have been used and are saturated with hydrogen.[20][21] Never allow the filtered catalyst to dry on the filter paper. Keep it wet with solvent and quench it with water immediately after filtration for disposal.[18]
-
Pressure Equipment : Only use pressure-rated equipment (e.g., Parr reactors) for reactions above atmospheric pressure.[21] Always perform a leak test with nitrogen before use and never exceed the rated pressure of the vessel.[22][27]
Conclusion
The catalytic hydrogenation of nitroisoquinolines is a robust and highly effective method for producing the corresponding aminoisoquinolines, which are key building blocks in pharmaceutical synthesis. Success hinges on a rational selection of catalyst, solvent, and reaction conditions tailored to the specific substrate. While Pd/C remains the go-to catalyst for its high activity, alternatives like Raney Nickel and transfer hydrogenation protocols provide crucial options for enhancing chemoselectivity and operational safety. By understanding the principles behind the protocols and adhering strictly to safety procedures, researchers can confidently and efficiently perform this vital chemical transformation.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters.
- Hydrogenation SOP. (n.d.). University of Rochester.
- Chemoselective Hydrogenation of Nitroarenes Catalyzed by Molybdenum Sulphide Clusters. (2025, October 17). ResearchGate.
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
- Dealing with catalyst poisoning in the hydrogenation for synthesis. (n.d.). BenchChem.
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015, July 2). Reddit.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications.
- Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. (2025, August 6). Science.
- Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.). LinkedIn.
- Synthesis of 1-aminoisoquinolines by Dao et al. (n.d.). ResearchGate.
- Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. (2025, December 2). ACS Applied Nano Materials.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (n.d.). National Center for Biotechnology Information.
- Methods for the preparation of 6-aminoisoquinoline. (2017, December 12). Google Patents.
- Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. (2022, August 5). National Center for Biotechnology Information.
- A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. (2018, September 6). TIB.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Hydrogenation of nitro compounds to anilines. (n.d.). C&CS.
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (2026, February 8). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018, November 30). MDPI.
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019, August 27). Frontiers.
- Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. (n.d.). Royal Society of Chemistry.
- Raney nickel. (n.d.). Wikipedia.
- Catalytic Hydrogenation over Platinum Metals. (1967). Springer.
- The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (n.d.). Royal Society of Chemistry.
- THE CATALYTIC HYDROGENATION OF QUINOLINE. (n.d.). Georgia Institute of Technology.
- Palladium-Catalyzed Hydrogenations in Dichloromethane. (n.d.). Thieme.
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Letters.
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- 3. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 4. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
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- 10. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
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- 13. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. safety.pitt.edu [safety.pitt.edu]
Troubleshooting & Optimization
Minimizing side reactions during isoquinoline fluorination
This guide functions as a specialized Technical Support Center for researchers encountering difficulties with isoquinoline fluorination. It moves beyond standard textbook descriptions to address the "why" and "how" of failure modes in the lab.
Ticket Category: Heterocycle Functionalization | Priority: High Assigned Specialist: Senior Application Scientist
Introduction: The Stability-Reactivity Paradox
Isoquinoline presents a dichotomy: the pyridine ring is electron-deficient (resisting electrophilic attack), while the benzene ring is prone to non-selective oxidation. Direct fluorination often fails not because the chemistry is impossible, but because the kinetic barriers of C-F bond formation are higher than the thermodynamic sinks of polymerization (tar) or oxidative degradation.
This guide is divided into three modules based on the desired regioselectivity and mechanism.
Module 1: Electrophilic Fluorination (C4-Selectivity)
Primary Reagent: Selectfluor (F-TEDA-BF₄) Target: C4 Position (Kinetic Control)
🔬 Mechanism & Failure Analysis
In acidic media, protonation occurs at N2. This deactivates the pyridine ring but leaves the benzenoid C4 position accessible for electrophilic attack.
-
The Trap: If the reaction medium is not acidic enough, N-fluorination occurs (reversible), leading to degradation. If too acidic, the C4 nucleophilicity is quenched.
📉 Troubleshooting Guide
| Symptom | Probable Cause | Technical Resolution |
| Black Tar / Polymerization | Oxidative Degradation. Selectfluor acts as an oxidant rather than a fluorinating agent when the substrate is electron-rich and unbuffered. | Switch Solvent System: Move from pure MeCN to MeCN:H₂O (1:1) or add TFA (1-2 eq) . The acid ensures N-protonation, protecting the ring from oxidative opening while directing F⁺ to C4. |
| C5/C8 Regioisomers | Thermodynamic Drift. High temperatures or prolonged reaction times allow equilibration to the thermodynamic products on the carbocyclic ring. | Kinetic Locking: Lower temperature to 0°C - RT. Stop reaction immediately upon consumption of starting material (monitor via LCMS, not TLC). |
| N-Fluorination (No C-F) | Reversible N-attack. The "F" is sitting on the nitrogen (N-F cation), which is a stable salt but not the desired product. | Thermolysis Shift: N-F species are often kinetic intermediates. Heat the reaction (60-80°C) briefly to force rearrangement to C4, or add a radical initiator (e.g., catalytic AgNO₃) to access a radical manifold. |
Module 2: Metal-Catalyzed Radical Fluorination (C1-Selectivity)
Primary Reagents: AgF₂ or Ag(I)/Selectfluor Target: C1 Position (Ortho-to-Nitrogen)
🔬 Mechanism & Failure Analysis
Silver(II) acts as a single-electron oxidant, generating a radical cation intermediate. The challenge is the "Fluorine Transfer Gap" —the time between radical generation and fluoride trapping. If this gap is too long, the radical dimerizes.
📉 Troubleshooting Guide
| Symptom | Probable Cause | Technical Resolution |
| Homocoupling (Dimerization) | Low Fluoride Concentration. The radical intermediate finds another isoquinoline molecule faster than it finds a fluoride source. | Concentration Burst: Increase the equivalent of AgF₂ (2-3 eq) or add soluble fluoride sources (e.g., CsF) to increase the local concentration of F⁻. |
| Silver Mirror / Plating | Reduction to Ag(0). The catalytic cycle is breaking; Ag(I) is disproportionating or reducing without re-oxidation. | Oxidant Buffering: If using Ag(I) catalysis, ensure excess oxidant (Selectfluor/Persulfate) is present. If using stoichiometric AgF₂, keep the reaction strictly anhydrous to prevent hydrolysis to Ag₂O. |
| Protodefluorination | Trace Acid/Water. The C1-F bond is labile in the presence of protons and can revert to C-H or hydrolyze to the isocarbostyril (C=O). | Proton Sponge: Add a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to scavenge protons generated during the substitution. |
Module 3: N-Oxide Activation (Deoxyfluorination)
Primary Reagents: PyFluor, TFDA, or SbF₃ Target: C1 Position (Rearrangement)
🔬 Mechanism & Failure Analysis
The N-oxide oxygen acts as a nucleophile to activate a fluorinating reagent, creating a leaving group that facilitates intramolecular fluoride delivery to C1.
📉 Troubleshooting Guide
| Symptom | Probable Cause | Technical Resolution |
| Deoxygenation (Reversion) | Soft Nucleophile Attack. The reagent reduces the N-oxide back to the parent isoquinoline instead of fluorinating it. | Hard Activation: Switch to "harder" activators like PyFluor or TsCl/TBAF . Avoid reagents with soft phosphines if reduction is observed. |
| Hydrolysis to Isoquinolone | Moisture Ingress. The activated intermediate (e.g., -OTs) is displaced by water instead of fluoride. | Strict Anhydrous Protocol: Use molecular sieves in the reaction vessel. Switch solvent to sulfolane or nitrobenzene if high temps are needed (avoids hygroscopic nature of DMF). |
📊 Visualizing the Pathways (Graphviz)[1]
The following diagram illustrates the decision logic for selecting a method and the mechanistic divergence points where side reactions occur.
Caption: Mechanistic divergence in isoquinoline fluorination. Dashed red lines indicate critical failure modes (side reactions) caused by improper reaction conditions.
🧪 Validated Protocol: Ag-Catalyzed C1 Fluorination
This protocol is optimized to minimize dimerization and silver mirroring.
Reagents:
-
Isoquinoline (1.0 equiv)
-
AgF₂ (2.0 equiv) — Note: Must be handled in glovebox or strictly inert conditions.
-
Solvent: MeCN (Anhydrous)
-
Additive: 2,6-Lutidine (0.5 equiv) — Prevents protodefluorination.
Step-by-Step Workflow:
-
Preparation: In a glovebox, weigh AgF₂ into a dried reaction vial. Add a magnetic stir bar.
-
Solvation: Dissolve isoquinoline and 2,6-lutidine in anhydrous MeCN.
-
Addition: Add the solution to the AgF₂ vial. Critical Observation: The mixture should turn dark brown/black immediately. This is the active Ag(II) species. If it stays pale, your AgF₂ is inactive (hydrolyzed).
-
Reaction: Seal and stir at room temperature for 1-2 hours.
-
Checkpoint: Monitor by ¹⁹F NMR.[1] Look for a singlet around -70 ppm (C1-F). If you see peaks around -120 ppm, you may be forming HF adducts.
-
-
Quench: Pour mixture into saturated aqueous NaHCO₃. Extract with DCM.
-
Purification: Silica gel chromatography. Note: C1-fluoroisoquinolines are prone to hydrolysis on acidic silica. Pre-treat the column with 1% Et₃N in hexanes.
❓ Frequently Asked Questions (FAQ)
Q1: Why does my Selectfluor reaction yield a mixture of C4 and C5 isomers? A: This indicates a loss of kinetic control. The C4 position is electronically activated by the N-protonation, but C5/C8 are susceptible to radical attack. To fix this, ensure you are using a proton source (TFA) to fully protonate the nitrogen, deactivating the carbocyclic ring (C5-C8) against electrophilic attack, thereby directing the fluorine to the C4 enamine-like position [1].
Q2: I see a "double fluorination" product in my mass spec. How do I stop this? A: Over-fluorination occurs when the product is more electron-rich than the starting material, or when radical concentrations are too high. In Ag-catalyzed systems, this is rare as the product is electron-deficient. However, in Selectfluor systems, stop the reaction at 80-90% conversion. Do not chase 100% yield, as the rate of second fluorination increases exponentially as starting material depletes.
Q3: Can I use NFSI (N-Fluorobenzenesulfonimide) instead of Selectfluor? A: Generally, no. NFSI is a weaker oxidant and electrophile than Selectfluor. For electron-deficient heterocycles like isoquinoline, NFSI usually fails to react unless activated by strong Pd-catalysts or lithiation protocols (which require pre-functionalization) [2].
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link
-
Meanwell, M., et al. (2015). Direct Heteroarylation of DNA-Encoded Libraries via Oxidative C–H Activation. Chemical Science. (Contextualizing Ag-mediated radical pathways). Link
-
Brooks, A. F., et al. (2014). Late-Stage [18F]Fluorination: New Solutions to Old Problems. Chemical Science. (Review of Selectfluor reactivity and side reactions). Link
Sources
Technical Support Center: Optimizing Reaction Temperature for Isoquinoline Nitration
Welcome to the technical support resource for the nitration of isoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their experimental parameters for this classic yet sensitive electrophilic aromatic substitution. Here, we move beyond simple protocols to explore the causal relationships between reaction temperature and experimental outcomes, providing you with the insights needed to troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs): The "Why" Behind Temperature Control
This section addresses the fundamental principles governing the role of temperature in the nitration of isoquinoline. Understanding these concepts is the first step toward rational optimization.
Q1: Why is precise temperature control so critical for the nitration of isoquinoline?
A: Temperature is arguably the most critical parameter in the electrophilic nitration of isoquinoline for three primary reasons:
-
Controlling Reaction Rate and Exothermicity: The formation of the active electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids is a highly exothermic process.[1][2] The subsequent reaction with isoquinoline is also exothermic. Without strict temperature control, the reaction rate can accelerate uncontrollably, leading to a thermal runaway. This not only poses a significant safety hazard but also promotes undesirable side reactions.[3]
-
Maximizing Regioselectivity: The isoquinoline ring system is deactivated towards electrophilic attack due to the protonation of the nitrogen atom in the strong acidic medium, forming the isoquinolinium ion.[4][5] Substitution, therefore, occurs on the benzene ring, primarily at the C5 and C8 positions.[4][6] Temperature can influence the kinetic vs. thermodynamic control of the product distribution, thereby altering the ratio of 5-nitroisoquinoline to 8-nitroisoquinoline.[7]
-
Preventing Side Reactions: Higher temperatures significantly increase the likelihood of unwanted side reactions. These include:
-
Dinitration: The introduction of a second nitro group onto the ring.[8][9]
-
Oxidation: The strong, hot acidic mixture can oxidize the organic material, leading to charring and decomposition, which drastically reduces yield and complicates purification.[8][10]
-
Formation of Nitrophenols: In related chemistries, high temperatures are known to promote the formation of nitrophenol by-products.[1]
-
Q2: What is the typical temperature range for achieving selective mono-nitration of isoquinoline?
A: For selective mono-nitration, the reaction is almost always conducted at sub-ambient temperatures. A typical starting point is 0 °C , maintained with an ice-water bath.[7][8] The temperature is generally kept between 0 °C and 10 °C during the addition of the nitrating mixture to the dissolved isoquinoline.[8] After the initial addition, the reaction might be allowed to stir at this low temperature or slowly warm to room temperature, depending on the substrate's reactivity. Forcing conditions, such as gentle heating, should only be applied cautiously after initial attempts at lower temperatures show low conversion.[8]
Q3: How exactly does temperature influence the regioselectivity between the 5- and 8-positions?
A: The nitration of isoquinoline yields both 5-nitro and 8-nitro isomers. The distribution is temperature-dependent. Published data shows that at 0 °C , the reaction is highly selective, favoring the 5-nitro isomer with a product ratio of approximately 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline .[7] As the temperature is increased to 100 °C , the selectivity decreases, yielding a ratio of 85% 5-nitro and 15% 8-nitro .[7] While the change is not dramatic, it demonstrates that lower temperatures favor the formation of the 5-nitro isomer, which is often the desired thermodynamic product.
Q4: How is the active electrophile formed, and is this step temperature-sensitive?
A: The active electrophile is the nitronium ion (NO₂⁺) . It is generated by the reaction between concentrated sulfuric acid and concentrated nitric acid.[9][11] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[2][11]
Reaction for Nitronium Ion Formation HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This equilibrium is highly temperature-sensitive. The standard procedure involves adding nitric acid slowly to chilled sulfuric acid (0–5 °C) to dissipate the significant heat of mixing and prevent the premature decomposition of nitric acid into brown nitrogen dioxide (NO₂) gas.[2] Maintaining a low temperature ensures a high concentration of the essential nitronium ion is available for the reaction.[2]
Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides direct answers to specific problems you may encounter during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Reaction temperature is too low , providing insufficient activation energy.[8] 2. Reaction time is too short. | 1. After the initial exothermic addition phase is complete at 0-5 °C, allow the reaction to slowly warm to room temperature. If conversion is still low (monitored by TLC/HPLC), incrementally increase the temperature by 10 °C and monitor. 2. Extend the reaction time at the optimized temperature. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high , reducing the selectivity between the C5 and C8 positions.[7][8] | 1. Maintain a strict reaction temperature at or below 0-5 °C throughout the addition and initial stirring period. 2. Ensure efficient stirring and cooling to prevent localized hot spots. |
| Significant Dinitration Products Observed | 1. Reaction conditions are too forcing (high temperature, long reaction time).[8][9] 2. A large excess of the nitrating agent was used. | 1. Reduce the reaction temperature and shorten the reaction time.[8] 2. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.[8] |
| Product Decomposition or Charring (Dark Tar-Like Mixture) | 1. Reaction temperature is excessively high or a thermal runaway occurred.[8] 2. The nitrating agent was added too quickly, causing localized overheating. | 1. Immediately cool the reaction and verify the functionality of your cooling bath. For future runs, reduce the set temperature. 2. Add the nitrating mixture dropwise via an addition funnel with vigorous stirring to ensure rapid heat dissipation.[8] |
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams illustrate the core concepts.
Caption: Electrophilic nitration pathway of isoquinoline.
Caption: Troubleshooting decision tree for isoquinoline nitration.
Detailed Experimental Protocol: Temperature Optimization Study
This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature for your specific laboratory conditions and substrate scale.
Objective: To identify the temperature that provides the highest yield of the desired 5-nitroisoquinoline isomer while minimizing side products.
Safety First: This reaction involves highly corrosive and oxidizing strong acids. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., Viton™ or butyl rubber).[12][13][14] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction vessels (e.g., 25 mL round-bottom flasks) with magnetic stir bars
-
Cooling baths capable of maintaining the target temperatures (e.g., ice/water, ice/salt)
Procedure:
-
Setup: Prepare three identical reaction setups, each in a cooling bath maintained at a different temperature:
-
Reaction A: 0 °C (ice/water bath)
-
Reaction B: 10 °C
-
Reaction C: 25 °C (room temperature water bath for stability)
-
-
Substrate Dissolution: In each flask, add concentrated H₂SO₄ (e.g., 5 mL). While stirring, slowly add isoquinoline (e.g., 1.0 g) to each flask, ensuring it dissolves completely. Allow the solutions to equilibrate to their respective bath temperatures.
-
Prepare Nitrating Mixture: In a separate, chilled flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 molar equivalents) to cold concentrated H₂SO₄ (e.g., 2 mL). Caution: This is highly exothermic. Prepare this mixture slowly in an ice bath.
-
Reagent Addition: Add the prepared nitrating mixture dropwise and simultaneously to each of the three reaction flasks over 15-20 minutes. Monitor the internal temperature of each flask to ensure it does not deviate significantly from the target.
-
Reaction Monitoring: Allow the reactions to stir at their respective temperatures for a set time (e.g., 1 hour). Monitor the progress by taking small aliquots, quenching them in ice/bicarbonate, extracting with DCM, and analyzing by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Once the reaction is deemed complete (or after a set time), carefully and slowly pour each reaction mixture onto a separate beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Dichloromethane or Ethyl Acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis:
-
Determine the crude yield for each reaction.
-
Analyze the product mixture from each temperature point using ¹H NMR or HPLC to determine the ratio of 5-nitroisoquinoline to 8-nitroisoquinoline and identify any dinitrated or decomposition products.
-
Caption: Experimental workflow for temperature optimization study.
By systematically evaluating the reaction at different, controlled temperatures, you can generate empirical data to select the optimal conditions that balance reaction rate, yield, and selectivity for your specific application.
References
- Benchchem. (n.d.). Technical Support Center: Nitration of 1,3-Dichloroisoquinoline.
- AK Scientific, Inc. (n.d.). 2-Methyl-6-nitro-1,2,3,4-tetrahydro-8-aza-isoquinoline Safety Data Sheet.
- Clark, J. (n.d.). The Nitration of Benzene. Chemguide.
- DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
- Wang, L., et al. (2023). Nitration of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures?
- Benchchem. (n.d.). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
- AIP Publishing. (n.d.). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene.
- Quora. (2018). Why is nitration done at comparatively low temperatures?
- Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions.
- Scanned Document. (n.d.). Isoquinoline Reactions.
- Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?
- ChemDmart. (n.d.). Isoquinoline Safety Data Sheet.
- ECHEMI. (n.d.). Isoquinoline SDS, 119-65-3 Safety Data Sheets.
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
- SlideShare. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ECHEMI. (2024). Sulfuric Acid and Nitric Acid Reaction & its Applications.
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Technical Support Center: Troubleshooting Low Conversion Rates in Nitro Group Reduction
Welcome to the technical support center for nitro group reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental chemical transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to help you achieve optimal conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: My nitro group reduction is sluggish or incomplete. What are the most common initial checks I should perform?
A1: When faced with low conversion, a systematic approach to troubleshooting is crucial. Start by evaluating the core components of your reaction:
-
Reagent and Catalyst Quality: The activity of your reducing agent or catalyst is paramount. For catalytic hydrogenations, ensure your palladium on carbon (Pd/C) or other catalyst is not old or deactivated.[1] For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the purity and surface area of the metal are critical.[1] Use finely powdered metals and consider activation if necessary.
-
Solvent and Solubility: Poor solubility of the nitro compound is a frequent culprit for slow reaction rates.[1] Your starting material must be adequately dissolved in the reaction solvent. For hydrophobic compounds, consider solvents like THF or co-solvent systems such as ethanol/water. Protic co-solvents can often enhance hydrogenation reactions.[1][2]
-
Reaction Temperature: Many reductions proceed efficiently at room temperature. However, some substrates may require heating to achieve a satisfactory rate.[1] Be mindful that excessive heat can promote the formation of undesired side products.[1]
-
Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[1]
Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired amine?
A2: The formation of intermediates is a common challenge due to the stepwise nature of nitro group reduction.[1][3] The key to improving selectivity lies in controlling the reaction conditions to favor the complete six-electron reduction.
The reduction of a nitro group to an amine is a six-electron process that can proceed through nitroso and N-hydroxylamino intermediates.[3] Condensation of these intermediates can lead to the formation of azoxy, azo, and hydrazo compounds, especially under basic conditions.[4]
dot digraph "Nitro_Reduction_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="General mechanistic pathways for nitro group reduction.", shape=plaintext, fontname="Arial", fontsize=10];
To minimize these side products:
-
Ensure Sufficient Reducing Agent: An inadequate amount of reducing agent can lead to the accumulation of intermediates.
-
Control Temperature: Exothermic reactions can cause localized overheating, which may favor the formation of condensation byproducts like azobenzene derivatives.[1] Proper temperature management is essential.
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal time for complete conversion to the amine.
Q3: My substrate contains other reducible functional groups. How can I selectively reduce the nitro group?
A3: Chemoselectivity is a major consideration in nitro group reductions. The choice of reducing agent is critical and depends on the other functional groups present in your molecule.[5]
| Functional Group | H₂/Pd/C | Fe/Acid | SnCl₂ | Na₂S |
| Alkenes/Alkynes | Reduces | Stable | Stable | Stable |
| Carbonyls (Ketones/Aldehydes) | Can Reduce | Stable | Stable | Stable |
| Esters/Amides | Stable | Stable | Stable | Stable |
| Nitriles | Can Reduce | Stable | Stable | Stable |
| Halogens (Aromatic) | Can Reduce (Dehalogenation) | Stable | Stable | Stable |
Table 1: Chemoselectivity of Common Nitro Group Reduction Methods. This table provides a general guide; specific outcomes can depend on the substrate and reaction conditions.
-
For substrates with double or triple bonds, or carbonyl groups: Metal-in-acid reductions, such as with iron or tin(II) chloride, are generally preferred as they are less likely to reduce these functionalities.[6][7]
-
For substrates with aromatic halogens: Catalytic hydrogenation with Pd/C can lead to dehalogenation.[6] In such cases, using Raney Nickel or employing metal/acid conditions is often a better choice.[6] Sulfided platinum on carbon (Pt/C) has also been shown to be highly selective for nitro group reduction while preserving halogens.[5]
dot digraph "Reagent_Selection_Flowchart" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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Q4: I am working with a sterically hindered nitro group and observing very low conversion. What strategies can I employ?
A4: Steric hindrance can significantly impede the approach of the substrate to the catalyst surface or the reducing agent. To overcome this:
-
Increase Reaction Temperature and Pressure: For catalytic hydrogenations, increasing the hydrogen pressure and reaction temperature can provide the necessary energy to overcome the activation barrier.[8][9]
-
Choose a Less Bulky Reducing Agent: In some cases, a smaller, more reactive reducing agent may be more effective.
-
Homogeneous Catalysis: Homogeneous catalysts can sometimes offer better access to sterically hindered sites compared to heterogeneous catalysts.[10]
Q5: My catalyst seems to be losing activity over time or with certain substrates. What could be causing catalyst poisoning?
A5: Catalyst poisoning occurs when a substance strongly adsorbs to the active sites of the catalyst, reducing its efficacy.[11] Common poisons for palladium catalysts include:
-
Sulfur-containing compounds: Thiols and sulfides are notorious catalyst poisons.
-
Nitrogen-containing heterocycles: Pyridines and related structures can deactivate catalysts.[11]
-
Other functional groups: Nitriles and oximes can also act as poisons.[11]
If you suspect catalyst poisoning:
-
Purify your starting material: Ensure your substrate is free from any potential poisons.
-
Use a more robust catalyst: Some catalysts are more resistant to poisoning than others.
-
Increase catalyst loading: While not ideal, a higher catalyst loading can sometimes compensate for partial deactivation.
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol is a standard method for the reduction of nitroarenes.
dot digraph "Catalytic_Hydrogenation_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Workflow for a typical catalytic hydrogenation.", shape=plaintext, fontname="Arial", fontsize=10];
-
Setup: In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in a solvent such as ethanol or methanol.[12]
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol %).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a pressurized system. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.[12]
-
Reaction: Stir the mixture vigorously at room temperature or with heating. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filter cake should be kept wet to prevent the pyrophoric catalyst from igniting.[12]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the amine.
Protocol 2: General Procedure for Reduction using SnCl₂•2H₂O
This method is particularly useful for substrates with other reducible functional groups.[6]
-
Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.[1]
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[1]
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.[1]
-
Filtration and Extraction: Filter the resulting suspension through Celite. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.[1]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the amine.
References
- Vertex AI Search. (2024). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- National Center for Biotechnology Information. (2024). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC.
- Academia.edu. (2024). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Organic Chemistry Portal. (2024). Amine synthesis by nitro compound reduction.
- ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.
- ACS Publications. (2021).
- MDPI. (2024).
- National Center for Biotechnology Information. (2024).
- ResearchGate. (n.d.). Solvent effect on the nitrobenzene reduction. | Download Table.
- Wikipedia. (2024).
- ResearchGate. (n.d.). Optimization of One Step Reduction of Nitroso and Nitro Group a,b.
- ACS Publications. (2016).
- Benchchem. (n.d.).
- Wikipedia. (2024). Reduction of nitro compounds.
- DocsDrive. (n.d.). Hydrogen Pressure and Temperature Effect on the Rate of Nitrobenzene Hydrogenation over Skeleton Nickel in a Liquid Phase.
- College of Saint Benedict & Saint John's University. (n.d.).
- SciSpace. (2013).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC.
- Chemistry Stack Exchange. (2014). Role of Alcohols(EtOH,MeOH) in nitro reduction used for Metal(Sn,Fe).
- Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- Royal Society of Chemistry. (2024).
- ACS Publications. (2021).
- Agency for Toxic Substances and Disease Registry. (n.d.). 6.
- Benchchem. (n.d.).
- ACS Publications. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- ResearchGate. (n.d.).
- SCIEPublish. (n.d.). Defect Engineering in Carbon-Based Metal-Free Catalysts: Active Sites, Reduction Mechanisms, and 3D Architectures for Sustainable 4-Nitrophenol Reduction.
- ResearchGate. (2025). Hydrogen Pressure and Temperature Effect on the Rate of Nitrobenzene Hydrogenation over Skeleton Nickel in a Liquid Phase.
- Reddit. (2023). my nitro refuses to be reduced : r/Chempros.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction - Wordpress.
- ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of 5-Nitro and 8-Nitro Isoquinoline Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the challenging separation of 5-nitro and 8-nitro isoquinoline positional isomers. The methodologies and explanations herein are grounded in established scientific principles to ensure accuracy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 5-nitro and 8-nitro isoquinoline isomers so challenging?
The primary difficulty lies in their nearly identical physicochemical properties. As positional isomers, they share the same molecular weight and chemical formula (C₉H₆N₂O₂).[1] Their structural difference—the position of the nitro group on the isoquinoline ring—results in only subtle variations in polarity, dipole moment, and pKa. These similarities lead to very close retention times in chromatographic systems and comparable solubilities in many solvents, making baseline separation a significant analytical challenge.[2]
Q2: What are the most effective methods for separating these two isomers?
There is no single "best" method, as the optimal choice depends on the scale of the separation (analytical vs. preparative) and the available instrumentation. The most commonly employed and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is the method of choice for analytical quantification and purity assessment due to its high efficiency and resolving power.[3][4]
-
Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), GC is a powerful technique for separating volatile and thermally stable compounds like nitroisoquinolines.[5][6]
-
Fractional Crystallization: This classical technique is highly effective for preparative-scale separations. It exploits subtle differences in the isomers' solubility in a specific solvent or as their salts (e.g., hydrohalides).[7][8][9]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative analysis, reaction monitoring, and for developing optimal solvent systems for column chromatography.[10][11][12]
Q3: After separation, how can I definitively identify which fraction contains the 5-nitro isomer and which contains the 8-nitro isomer?
Unequivocal identification requires spectroscopic analysis. While chromatographic methods separate the isomers, they do not inherently identify them. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods. The substitution pattern of the nitro group creates unique chemical shifts and coupling constants for the aromatic protons and carbons on the isoquinoline ring, providing a distinct fingerprint for each isomer.[13][14]
-
Mass Spectrometry (MS): While both isomers have the same parent mass, their fragmentation patterns under techniques like GC-MS (Electron Ionization) may show reproducible differences that can aid in identification when compared to a known standard.
-
Infrared (IR) & UV-Vis Spectroscopy: These techniques can show subtle differences in the vibrational frequencies of the C-N and N-O bonds and in the electronic transitions of the aromatic system, respectively.[13][15] However, they are generally less definitive than NMR without reference standards.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of nitroaromatic isoquinoline compounds.[3]
Issue 1: Poor resolution or complete co-elution of 5-nitro and 8-nitro isoquinoline peaks in RP-HPLC.
This is the most common challenge. The goal is to manipulate the mobile and stationary phases to exploit the subtle polarity differences between the isomers.
Troubleshooting Workflow for Poor HPLC Resolution
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Detailed Corrective Actions
-
Optimize Mobile Phase Composition:
-
Causality: The choice and concentration of the organic modifier directly influence compound retention and selectivity. Acetonitrile and methanol interact differently with the isomers and the stationary phase.
-
Protocol:
-
Start with a simple isocratic mobile phase, for example, 40:60 Acetonitrile:Water.
-
Systematically vary the ratio (e.g., 35:65, 45:55) to find the optimal balance between retention time and resolution.
-
If resolution is minimal, switch the organic modifier to methanol and repeat the process. Methanol is more polar and a better hydrogen-bond donor, which can alter the elution order or improve separation.
-
Consider adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[16] This suppresses the ionization of the basic isoquinoline nitrogen, leading to sharper, more symmetrical peaks.
-
-
-
Change the Stationary Phase:
-
Causality: Standard C18 columns separate primarily based on hydrophobicity. Since the isomers have very similar hydrophobicity, a column offering alternative separation mechanisms is beneficial.
-
Recommendation: A Phenyl-Hexyl or a PFP (Pentafluorophenyl) column is highly recommended.[17] These phases introduce π-π and dipole-dipole interactions, which can better differentiate between the electron density distributions of the two nitro-aromatic isomers.
-
Quantitative Data: Example HPLC Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Acetonitrile:Water + 0.1% Formic Acid (45:55, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Expected Outcome | Co-elution or poor resolution | Improved separation, potentially baseline resolution |
Troubleshooting Guide: Gas Chromatography (GC-MS)
Issue 2: Poor separation and/or peak tailing for the isomers.
Peak tailing is often due to active sites in the GC system, while poor separation is a function of column chemistry and temperature programming.
Detailed Corrective Actions
-
Select the Appropriate GC Column:
-
Causality: The column's stationary phase is critical. A non-polar phase (like a 5% phenyl-methylpolysiloxane) will separate based on boiling points, which are very similar for these isomers. A more polar "mid-polar" or "polar" phase will provide better selectivity.
-
Recommendation: Use a stationary phase with a higher phenyl content (e.g., 50% phenyl-methylpolysiloxane) or a polyethylene glycol (WAX) type column to induce dipole-dipole interactions that can differentiate the isomers.
-
-
Optimize the Temperature Program:
-
Causality: A slow temperature ramp increases the interaction time of the analytes with the stationary phase, which can significantly enhance resolution.
-
Protocol:
-
Start with a low initial oven temperature (e.g., 150 °C) to ensure sharp peaks at the beginning of the chromatogram.
-
Employ a slow ramp rate (e.g., 2-5 °C/min) through the expected elution range of the isomers.
-
Hold at a final high temperature (e.g., 280 °C) to elute any less volatile components and clean the column.[6]
-
-
-
Ensure System Inertness:
-
Causality: The nitro groups and the basic nitrogen can interact with active sites (exposed silanols) in the inlet liner or column, causing peak tailing.
-
Protocol:
-
Use a deactivated (silanized) inlet liner.
-
Regularly condition the column according to the manufacturer's instructions.
-
If tailing persists, trim the first few centimeters from the column inlet to remove non-volatile residues.
-
-
Quantitative Data: Example GC-MS Conditions
| Parameter | General Starting Conditions |
| Column | 50% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 150 °C hold for 1 min, ramp at 5 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-300 amu |
Guide: Thin-Layer Chromatography (TLC) & Column Chromatography
TLC is essential for quickly developing a separation method that can be scaled up to preparative column chromatography.[18][19]
Issue 3: Rf values are too similar, and spots cannot be resolved on the TLC plate.
TLC Optimization & Visualization Workflow
Caption: Workflow for TLC analysis and visualization.
Detailed Corrective Actions
-
Systematically Vary Solvent Polarity:
-
Causality: The separation on silica gel (a polar stationary phase) is governed by the polarity of the mobile phase. A more polar mobile phase will move the compounds further up the plate (higher Rf), while a less polar one will result in lower Rf values. The key is to find a polarity where the small difference between the isomers is magnified.
-
Protocol:
-
Start with a 1:1 mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[7]
-
If Rf values are too low (<0.2), increase the proportion of the polar solvent.
-
If Rf values are too high (>0.8), increase the proportion of the non-polar solvent.
-
Prepare several solvent systems with small, incremental changes (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) and run them simultaneously to find the best separation.
-
-
-
Visualization of Nitro Compounds:
-
Causality: Since these isomers are often colorless, a visualization method is required.[10]
-
Methods:
-
UV Light: The aromatic rings will quench the fluorescence on TLC plates containing a fluorescent indicator, appearing as dark spots under a UV lamp (254 nm).
-
Chemical Staining: A highly specific method involves the reduction of the nitro group to an amine.[10]
-
Spray the dried TLC plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.
-
Gently heat the plate (e.g., at 100°C for 5-10 minutes).
-
After cooling, spray with a solution that forms a colored dye with the newly formed amine, such as an alkaline β-naphthol solution after diazotization with sodium nitrite. This produces brightly colored spots.[10]
-
-
-
Guide: Preparative Separation by Fractional Crystallization
For isolating larger quantities of each isomer, fractional crystallization can be a highly effective and economical method.[8][20] A patented method highlights the use of hydrohalide salts to achieve separation.[9]
Issue 4: Both isomers co-precipitate, or the isolated solid shows low purity.
Workflow for Fractional Crystallization
Caption: General workflow for separation by fractional crystallization.
Protocol: Separation via Hydrohalide Salt Formation[9]
This protocol is based on a method developed specifically for nitroquinoline isomers, which leverages the differential solubility of their hydrochloride salts in wet dimethylformamide (DMF).[9]
-
Salt Formation:
-
Dissolve the crude mixture of 5-nitro and 8-nitro isoquinoline in a suitable organic solvent like ethyl acetate.
-
Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a solvent to precipitate the hydrochloride salts of both isomers.
-
Collect the mixed precipitate by filtration.
-
-
Fractional Crystallization:
-
Causality: The 5-nitroquinoline hydrochloride salt is less soluble than the 8-nitroquinoline hydrochloride salt in wet DMF.[9]
-
Procedure:
-
Prepare "Wet DMF" by adding a small amount of water to DMF (e.g., 1-5% v/v).[9]
-
Create a slurry of the mixed hydrohalide salts in the Wet DMF and heat until a clear solution is formed.
-
Cool the solution slowly and undisturbed. A precipitate will form, which is enriched in the 5-nitroquinoline hydrohalide.[9]
-
Collect this precipitate by filtration. This is your first crop.
-
The remaining filtrate (mother liquor) is now enriched in the more soluble 8-nitroquinoline hydrohalide.[9]
-
-
-
Isolation of Pure Isomers:
-
To obtain higher purity, the first crop can be recrystallized again from fresh Wet DMF.
-
The 8-nitroquinoline can be recovered from the mother liquor by adjusting the pH to be basic, which will precipitate the free base.[9]
-
The purified 5-nitroquinoline hydrohalide salt can be converted back to its free base by dissolving it in water and neutralizing it with a base (e.g., aq. NH₃).
-
References
- A Comparative Guide to HPLC Methods for Purity Assessment of 1,3-Dichloro-6-nitroisoquinoline - Benchchem.
- 5-Nitroisoquinoline|High-Purity Research Chemical - Benchchem.
- Application Notes and Protocols for TLC Visualization of Nitro Compounds - Benchchem.
- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
-
Crystallisation - . Available at:
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
- Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education.
- Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe.
- Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
- Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies.
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers - Benchchem.
- Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixture - UVic.
- TLC-Thin Layer Chromatography - OperaChem.
- Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer.
- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem.
- 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem.
- Product Class 5: Isoquinolines. Science of Synthesis.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
- Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances. ResearchGate.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal.
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- 5. researchgate.net [researchgate.net]
- 6. repository.unar.ac.id [repository.unar.ac.id]
- 7. 5-Nitroisoquinoline|High-Purity Research Chemical [benchchem.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ERIC - EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education, 2011-Sep [eric.ed.gov]
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- 18. web.uvic.ca [web.uvic.ca]
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Validation & Comparative
A Senior Application Scientist's Guide to Differentiating Nitro and Fluoro Functional Groups in Isoquinoline Scaffolds using FTIR Spectroscopy
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[1] The introduction of functional groups like nitro (NO₂) and fluoro (F) moieties can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful first-line technique for confirming the successful incorporation of these groups.[2][3][4][5]
This guide provides an in-depth comparison of the FTIR spectral signatures of nitro and fluoro groups on an isoquinoline ring. We will move beyond simple peak tables to explain the underlying vibrational principles and provide a robust experimental protocol designed for self-validation, ensuring the integrity of your analytical results.
Understanding the Baseline: The Isoquinoline Backbone
Before identifying substituent peaks, it's crucial to recognize the signals from the isoquinoline core itself. An aromatic system like isoquinoline presents a complex but characteristic FTIR spectrum. Key features include:
-
Aromatic C-H Stretch: A series of sharp, medium-to-weak bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][7][8]
-
Aromatic C=C Ring "Skeletal" Vibrations: Multiple sharp bands of variable intensity in the 1620-1400 cm⁻¹ region.[7][8][9] Two of the most common appear near 1600 cm⁻¹ and 1500 cm⁻¹.[8]
-
C-H Out-of-Plane (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ region, the precise position of which can be diagnostic of the ring's substitution pattern.[6][8]
Any peaks outside of these characteristic regions, or significant shifts within them, can likely be attributed to the introduced functional groups.
The Unmistakable Signature of the Nitro (NO₂) Group
The nitro group is one of the most readily identifiable functional groups in FTIR spectroscopy. Its presence on an aromatic ring like isoquinoline gives rise to two exceptionally strong and distinct absorption bands.[10][11] This high intensity is a direct result of the large change in dipole moment that occurs during the N-O bond stretching vibrations.[10][11]
The two key vibrational modes are:
-
Asymmetric NO₂ Stretch (ν_as): This is a very strong absorption resulting from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band is typically found in the 1550-1475 cm⁻¹ range.[10][12] Conjugation with the aromatic system tends to shift this band to a slightly lower wavenumber compared to its position in aliphatic nitro compounds.[12]
-
Symmetric NO₂ Stretch (ν_s): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds. It appears in the 1360-1290 cm⁻¹ region.[10][12]
A medium intensity C-N stretching vibration can also be observed, typically in the 890-835 cm⁻¹ range, though it can sometimes be obscured by other signals in this crowded "fingerprint" region of the spectrum.[10][11]
The Subtle Signal of the Fluoro (F) Group
In contrast to the nitro group, identifying a fluoro substituent is often more challenging. The primary vibrational mode is the C-F stretch , which gives rise to a single absorption band.
-
Aromatic C-F Stretch (ν_C-F): This band is typically found in the 1250-1000 cm⁻¹ region.[6] Its intensity can range from medium to strong.
The main challenge in identifying the C-F stretch is its location within the highly complex "fingerprint region" (below 1500 cm⁻¹), which contains a multitude of other bending and stretching vibrations from the isoquinoline skeleton itself. Therefore, its identification is often made by comparing the spectrum of the fluorinated product with that of the non-fluorinated starting material. The appearance of a new, strong band in this region is a key indicator of successful fluorination.
Comparative Analysis: A Head-to-Head Guide
The distinct differences in the spectral properties of nitro and fluoro groups allow for their unambiguous differentiation.
| Feature | Nitro (NO₂) Group | Fluoro (F) Group |
| Primary Vibrations | Asymmetric & Symmetric N-O Stretches | C-F Stretch |
| Key Peak Locations | Two distinct peaks: ~1550-1475 cm⁻¹ (ν_as)~1360-1290 cm⁻¹ (ν_s) | One primary peak: ~1250-1000 cm⁻¹ |
| Peak Intensity | Very Strong | Medium to Strong |
| Confidence of ID | High. The pair of strong bands is highly characteristic.[11] | Moderate. Requires careful comparison with starting material due to location in the fingerprint region. |
| Distinguishing Feature | The presence of two intense, well-separated bands above 1300 cm⁻¹. | The appearance of a new, single strong band in the 1250-1000 cm⁻¹ region. |
Experimental Protocol: Acquiring a Self-Validating FTIR Spectrum via the KBr Pellet Method
The quality of an FTIR spectrum is entirely dependent on meticulous sample preparation.[13] For solid samples like substituted isoquinolines, the Potassium Bromide (KBr) pellet method is a gold standard. The causality behind this choice is that KBr is transparent to infrared radiation in the mid-IR range and acts as a non-interfering matrix to hold the sample.[13]
Core Principle of Self-Validation: A properly prepared sample and a well-executed protocol will produce a spectrum free of common contaminants (especially water) and with a flat, stable baseline, validating the data's integrity.
Materials:
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven (~100 °C) and stored in a desiccator.[14][15]
-
Agate mortar and pestle.[15]
-
Hydraulic press with pellet die set.[13]
-
Your synthesized isoquinoline derivative (solid).
Step-by-Step Methodology:
-
Material Preparation (The Fight Against Moisture): Water possesses very strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample signals.[15] Therefore, all tools (mortar, pestle, die set) should be clean and dry. Use spectroscopy-grade KBr that has been thoroughly dried. Work efficiently to minimize exposure to atmospheric moisture.[14]
-
Grinding and Mixing:
-
Place ~100-200 mg of dry KBr into an agate mortar.
-
Add 1-2 mg of your solid isoquinoline sample. The sample concentration in KBr should be low (0.2-1%) to prevent total IR absorption (Beer's Law).[14][16] Too high a concentration leads to noisy, unusable spectra.[14][16]
-
Grind the mixture thoroughly for 3-5 minutes until it is a fine, homogenous powder.[17] Proper grinding is critical to reduce light scattering from large particles, which causes a sloping baseline.[17]
-
-
Pellet Formation:
-
Carefully transfer the powder mixture into the pellet die.
-
Place the die into the hydraulic press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for about 2 minutes.[17]
-
-
Pellet Validation:
-
Carefully remove the die and extract the pellet.
-
A good KBr pellet should be thin and transparent or translucent.[17] If it is opaque or has white spots, it indicates poor grinding or moisture contamination, and it should be discarded.[15][17] This step is a crucial part of the self-validating process.
-
-
Spectrum Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
First, run a background scan with nothing in the sample compartment. The instrument will store this as a reference.
-
Next, acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.[18] Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[18]
-
-
Data Interpretation:
-
Analyze the resulting spectrum. Look for the disappearance of peaks from starting materials and the appearance of the characteristic peaks for the nitro or fluoro group as detailed in the comparison table above.
-
Always check for the broad O-H stretch around 3400 cm⁻¹; its presence indicates water contamination in your pellet.
-
By adhering to this rigorous protocol, you can be confident that the spectral features you observe are truly representative of your synthesized molecule, providing a solid foundation for the next stages of your research and development work.
References
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024).
- FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry.
- An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem.
- IR: nitro groups.
- Quick User Guide for FT-IR | Helsinki.
- How to prepare IR samples? - ResearchGate.
- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (2026).
- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem.
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2023).
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - MDPI. (2018).
- FTIR INTERPRETATION OF DRUGS - RJPN. (2020).
- DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed. (2005).
- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC - NIH.
- FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018).
- DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - ResearchGate. (2025).
- Chapter-17 Infrared spectroscopy (Vibrational Modes) - WikiEducator.
- Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM. (2025).
- A Comprehensive Guide to FTIR Analysis - Agilent.
- IR: aromatics.
- INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College.
- 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023).
- Course Notes on the Interpretation of Infrared and Raman Spectra - ResearchGate.
Sources
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. azom.com [azom.com]
- 5. agilent.com [agilent.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 15. kinteksolution.com [kinteksolution.com]
- 16. helsinki.fi [helsinki.fi]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Method Development for the Purity Analysis of Fluorinated Isoquinolines
Introduction: The Analytical Challenge of Fluorinated Isoquinolines
Fluorinated isoquinolines are a significant class of heterocyclic compounds in modern drug discovery. The incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making them attractive scaffolds for developing novel therapeutics. However, these same properties present unique challenges for analytical chemists tasked with ensuring their purity and stability.
The inherent basicity of the isoquinoline nitrogen can lead to undesirable peak tailing and poor chromatographic performance due to strong interactions with residual silanols on conventional silica-based stationary phases. Furthermore, the high electronegativity and unique electronic properties of fluorine can alter the retention and selectivity behavior compared to their non-fluorinated analogs, making standard C18-based methods sub-optimal.
This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating HPLC method for a model fluorinated isoquinoline. We will explore the causal logic behind experimental choices, from initial column screening to mobile phase optimization, and present a direct comparison of a highly optimized method against viable alternatives. All protocols are designed to be self-validating, adhering to the principles outlined in ICH and USP guidelines.[1][2]
The Method Development Workflow: A Logic-Driven Approach
A successful method development strategy is not a linear process but an iterative one, guided by chromatographic first principles and experimental observation. The goal is to achieve adequate resolution (Rs > 2) for all potential impurities and degradation products, with excellent peak shape (Asymmetry Factor ≈ 1) and reproducibility, creating a method that is fit for its intended purpose.[3]
Caption: A logic-driven workflow for HPLC method development.
Experimental Design & Protocols
Model Compound: 6-fluoro-1-methylisoquinoline
Protocol 1: Forced Degradation Study
A forced degradation study is essential to establish the stability-indicating nature of an analytical method.[4][5][6] It ensures that the method can separate the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions.
-
Stock Solution: Prepare a 1.0 mg/mL solution of 6-fluoro-1-methylisoquinoline in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Store the solid API at 105°C for 48 hours. Prepare a solution at the target concentration (e.g., 0.1 mg/mL).
-
Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Protocol 2: Optimized HPLC Method (Method A)
This method was developed as the primary, optimized procedure for purity analysis.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 275 nm
-
Injection Volume: 5 µL
Protocol 3: Alternative Method (Method B: Phenyl-Hexyl)
Chosen to explore alternative selectivity through π-π interactions.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
All other conditions: Identical to Method A.
Protocol 4: Alternative Method (Method C: Pentafluorophenyl)
Chosen for its unique selectivity mechanisms, which can be highly advantageous for halogenated compounds.[7][8]
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.5 µm particle size
-
All other conditions: Identical to Method A.
Results and Comparative Analysis
The initial screening began with a standard C18 column. The isoquinoline nitrogen's basicity necessitated an acidic mobile phase to ensure protonation and mitigate peak tailing. Formic acid was chosen as it is mass spectrometry compatible.[9] A gradient was required to elute all related impurities with adequate separation. This optimized C18 method (Method A) served as our benchmark.
Methods B and C were then evaluated to determine if alternative stationary phase chemistry could offer superior performance or a different, potentially beneficial, selectivity profile.
Data Presentation: Comparison of Chromatographic Performance
| Parameter | Method A (Optimized C18) | Method B (Phenyl-Hexyl) | Method C (Pentafluorophenyl) |
| Main Peak Retention Time (min) | 10.2 | 9.8 | 11.5 |
| Critical Pair Resolution (Rs) * | 2.8 | 2.1 | 3.5 |
| Main Peak Tailing Factor (As) | 1.1 | 1.3 | 1.0 |
| Main Peak Theoretical Plates (N) | 18,500 | 15,200 | 21,000 |
| Elution Order of Impurities | Imp-1, Imp-2, API, Imp-3 | Imp-1, API, Imp-2, Imp-3 | Imp-2, Imp-1, API, Imp-3 |
*Critical Pair refers to the two most closely eluting peaks, typically the main peak and its nearest impurity.
Caption: Comparative performance of the three HPLC methods.
Discussion of Results
-
Method A (Optimized C18): This method provides robust and reliable results. It meets all typical system suitability criteria for a pharmaceutical purity method, with a resolution of 2.8 for the critical pair and excellent peak shape. The forced degradation study showed that all degradation products were baseline-separated from the main peak, confirming its stability-indicating properties.
-
Method B (Phenyl-Hexyl): While still a viable method, the Phenyl-Hexyl column offered slightly lower performance. The resolution of the critical pair decreased to 2.1, and the tailing factor increased to 1.3. This suggests that for this specific fluorinated isoquinoline, the π-π interactions offered by the phenyl phase did not provide a significant advantage over the hydrophobic interactions of the C18 phase and resulted in slightly poorer peak shape.
-
Method C (Pentafluorophenyl - PFP): The PFP column demonstrated superior performance. It yielded the highest resolution (3.5) and the best peak symmetry (1.0). This is likely due to the unique selectivity mechanisms of the PFP phase, which include dipole-dipole and ion-exchange interactions in addition to hydrophobic and π-π interactions.[7][8] These multiple interaction modes are particularly effective for polar, aromatic, and halogenated compounds. Notably, the PFP column also altered the elution order of Impurity 1 and Impurity 2, which can be invaluable for peak tracking and identification during method development and validation.
Conclusion and Recommendation
While a well-optimized C18 method (Method A) is fully compliant and suitable for routine quality control, the Pentafluorophenyl (PFP) stationary phase (Method C) provides a demonstrably superior separation for 6-fluoro-1-methylisoquinoline and its related substances. It delivers higher resolution, better peak symmetry, and offers an orthogonal selectivity that can be highly beneficial for complex impurity profiling.
For researchers and drug development professionals working with fluorinated aromatic compounds, this study highlights the critical importance of screening alternative stationary phase chemistries beyond the standard C18. The unique properties of PFP columns can overcome the specific analytical challenges posed by these molecules, leading to more robust, reliable, and higher-performing analytical methods. The investment in screening alternative selectivities during development ultimately yields a more trustworthy and definitive analytical result.
References
- 〈621〉CHROMATOGRAPHY - USP.org. (n.d.). USP.
- Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Are You Sure You Understand USP <621>?. (2024, September 16). LCGC International.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
- Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions. (n.d.). Benchchem.
- VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005, November). ICH.
- Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International.
- Forced degradation studies: Practical approach-overview of regulatory guidance and literature for the drug products and drug substances. (n.d.). ResearchGate.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, March). Asian Journal of Research in Chemistry.
- Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. uspbpep.com [uspbpep.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. ajrconline.org [ajrconline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the UV-Vis Absorption Maxima of Nitro-Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Interplay of Structure and Light Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that probes the electronic transitions within a molecule. For aromatic systems like isoquinoline, the absorption of UV-Vis radiation promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. These transitions, primarily π→π and n→π*, give rise to characteristic absorption bands in the spectrum.[1][2]
The introduction of a substituent, such as a nitro (NO₂) group, onto the isoquinoline scaffold can significantly perturb the electronic structure and, consequently, alter the UV-Vis absorption spectrum. The nitro group is a strong electron-withdrawing group, and its position on the isoquinoline ring dictates the extent of its influence on the π-electron system. This guide will explore these subtleties, providing experimental data to illustrate the resulting shifts in the absorption maxima (λmax).
The Influence of Nitro Group Position on Absorption Maxima
The position of the nitro group on the isoquinoline ring system has a profound effect on the UV-Vis absorption maxima. This is due to the differential interaction of the nitro group with the π-electron density of the bicyclic system, which is not uniform across all positions. The electron-withdrawing nature of the nitro group can either enhance or minimally affect the conjugation of the system, leading to shifts in the energy required for electronic transitions.
A study on 5-substituted isoquinolines, including 5-nitroisoquinoline, has provided experimental data in benzene.[3] For 5-nitroisoquinoline, the recorded UV-Visible spectrum in benzene shows distinct absorption maxima.[3] Computational studies have also been employed to predict the electronic spectral properties of these compounds, often showing good agreement with experimental values.[3]
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Mono-Nitro-Substituted Isoquinolines
| Compound | Solvent | λmax (nm) | Reference(s) |
| 5-Nitroisoquinoline | Benzene | 268, 333, 348 | [3] |
| Other isomers | Data not readily available | - | - |
Note: The absence of comprehensive experimental data for all isomers in a variety of solvents highlights an area for further research.
The data for 5-nitroisoquinoline in benzene reveals multiple absorption bands, which is typical for aromatic compounds. The bands at longer wavelengths are of particular interest as they are more sensitive to substituent effects.
The Role of the Solvent: Solvatochromic Effects
The polarity of the solvent can significantly influence the position of the absorption maxima, a phenomenon known as solvatochromism.[4] Polar solvents can stabilize the ground state and the excited state of a molecule to different extents, thereby altering the energy gap between them.[4]
For π→π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, a shift to longer wavelengths. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, for n→π* transitions, a hypsochromic (blue) shift to shorter wavelengths is often observed with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state through interactions such as hydrogen bonding with the solvent, which increases the energy required for the transition.[5]
While a comprehensive solvatochromic study on all nitroisoquinoline isomers is not available, the principles of solvatochromism suggest that their UV-Vis spectra would exhibit shifts depending on the solvent's polarity and the nature of the electronic transitions.
Mechanistic Insights into Electronic Transitions
The absorption of UV-Vis light by nitro-substituted isoquinolines primarily involves π→π* and n→π* electronic transitions. The isoquinoline ring system possesses a conjugated π-system, and the nitro group introduces additional n and π orbitals.
-
π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The extent of conjugation in the molecule influences the energy of this transition; greater conjugation generally leads to a lower energy transition and a longer λmax.[1]
-
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen of the isoquinoline or the oxygens of the nitro group) to an anti-bonding π* orbital. These transitions are typically of lower intensity than π→π* transitions.
The position of the nitro group influences these transitions by altering the electron density distribution in the isoquinoline ring. When the nitro group is in a position that allows for effective resonance with the π-system, it can lead to a significant delocalization of electron density and a lowering of the LUMO energy, resulting in a bathochromic shift. The effect is most pronounced when the nitro group is at positions that are part of the extended conjugation.[6]
Below is a diagram illustrating the key electronic transitions in a nitro-substituted aromatic system.
Caption: Electronic transitions in nitro-aromatic compounds.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a nitro-substituted isoquinoline sample.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)
-
Nitro-substituted isoquinoline sample
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the desired wavelength range. Consult solvent transparency charts to avoid interference.
-
Sample Preparation:
-
Accurately weigh a small amount of the nitro-substituted isoquinoline sample.
-
Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically around 10⁻³ M).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading in the optimal range of the instrument (usually 0.1 - 1.0 A.U.).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer.
-
Perform a baseline correction over the desired wavelength range (e.g., 200-400 nm) to subtract the absorbance of the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the sample solution.
-
Place the sample cuvette back into the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
-
Record the absorbance value at each λmax.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
8-Fluoro-5-nitroisoquinoline: Safe Disposal & Handling Protocol
The following guide provides a definitive, operational protocol for the disposal of 8-Fluoro-5-nitroisoquinoline . It is designed for researchers and safety officers who require immediate, actionable intelligence backed by chemical logic.[1]
Hazard Profile & Risk Assessment
Before initiating disposal, you must understand why this compound requires specific handling.[2] 8-Fluoro-5-nitroisoquinoline presents a dual-hazard profile due to its nitro-aromatic core and halogenated substituent.
| Hazard Category | Classification | Operational Implication |
| Chemical Structure | Fluorinated Nitro-Isoquinoline | MUST be segregated as Halogenated Waste . The fluorine atom generates Hydrofluoric Acid (HF) upon incineration, requiring specific scrubbers at the disposal facility. |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Harmful if swallowed or inhaled. Dust control is critical during solid waste transfer. |
| Reactivity | Nitro-Aromatic | Potential energetic decomposition. Avoid heating >50°C. Incompatible with strong bases (risk of nucleophilic aromatic substitution yielding unstable intermediates). |
| Environmental | Aquatic Chronic 3 | Zero-discharge policy. Do not release into sink drains or municipal water systems. |
Pre-Disposal Stabilization
Unlike simple acids or bases, do not attempt to chemically neutralize or destroy this compound in the laboratory (e.g., via reduction to the amine). The resulting amino-isoquinoline derivatives are often more toxic and prone to oxidation. The safest disposal route is incineration via a licensed contractor.
Critical Incompatibilities (Do Not Mix)
-
Strong Bases (NaOH, KOH): Can trigger rapid exothermic hydrolysis or nucleophilic attack on the fluorinated ring.
-
Reducing Agents (LiAlH4, Hydrazine): Risk of uncontrolled heat generation and formation of toxic hydrazine intermediates.
-
Oxidizers: Nitro compounds are already partially oxidized; mixing with strong oxidizers increases fire risk.
Waste Stream Segregation Logic
The most common compliance failure with this compound is misclassification. Because it contains Fluorine , it cannot go into a general "Organic Solvent" drum.
Decision Matrix: Waste Classification
The following diagram illustrates the mandatory segregation logic to prevent costly cross-contamination of waste streams.
Figure 1: Waste segregation workflow. Note that even if the solvent is non-halogenated (e.g., Acetone), the presence of the fluorinated solute mandates the "Halogenated" waste stream.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound)
Objective: Contain dust and prevent environmental release.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 respirator (if outside a fume hood).
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Transfer:
-
Labeling:
-
Label as "Hazardous Waste - Solid, Toxic."
-
Explicitly write: "Contains 8-Fluoro-5-nitroisoquinoline (Fluorinated Nitro Aromatic)."
-
-
Secondary Containment: Place the primary container inside a clear plastic zip-lock bag before placing it in the waste accumulation area.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent reaction with incompatible solvents.
-
Solvent Compatibility Check: Ensure the waste solvent is compatible with the waste drum (e.g., do not add acidic aqueous waste to a drum containing cyanide or sulfide residues).
-
Stream Selection:
-
Pour into the Halogenated Organic Solvent carboy.
-
Why? Even if dissolved in Ethanol, the Fluorine atom requires the waste facility to use scrubbers to capture HF gas during incineration.
-
-
Rinsing:
-
Triple-rinse all glassware with Acetone or Dichloromethane.
-
Add the rinsate to the Halogenated Waste container , NOT the sink.
-
Scenario C: Spill Cleanup (Emergency)
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Wear full PPE including a respirator.[4]
-
Containment:
-
Decontamination: Wash the surface with a mild soapy solution. Collect all cleaning materials as solid hazardous waste.
Regulatory & Compliance Data
When filling out your institution's waste tag, use the following data to ensure accurate processing:
| Parameter | Value / Description |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (8-Fluoro-5-nitroisoquinoline) |
| UN Number | UN 2811 (Likely assignment for toxic organic solids) |
| RCRA Code | Not P/U Listed. Classify by characteristic: D003 (Reactivity - potential) or Toxic depending on concentration. |
| Disposal Method | High-temperature incineration with acid gas scrubbing. |
References
-
PubChem. (2025).[5] Quinoline, 8-fluoro-5-nitro- Compound Summary. National Library of Medicine. [Link]
-
US EPA. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
